Euquinine
説明
The exact mass of the compound Quinine ethylcarbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRKSWSLRQPJW-WWLNLUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045965 | |
| Record name | Quinine ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-75-0 | |
| Record name | Euquinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine ethylcarbonate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl quinine carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Euquinine's Mechanism of Action Against Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euquinine, or quinine ethyl carbonate, is a tasteless and odorless derivative of quinine, a foundational antimalarial drug.[1] While direct and extensive research on the specific molecular interactions of this compound with Plasmodium falciparum is limited, its structural relationship to quinine strongly suggests a shared mechanism of action. It is widely accepted that this compound acts as a prodrug, being hydrolyzed in vivo to release quinine, the active antimalarial compound. This guide, therefore, focuses on the well-documented and putative mechanisms of action of quinine against P. falciparum, providing an in-depth technical overview for research and drug development purposes.
The primary mechanism of action of quinine is believed to be the disruption of heme detoxification in the parasite by inhibiting the formation of hemozoin.[2] Additionally, several other mechanisms have been proposed, including the inhibition of nucleic acid and protein synthesis, interference with glycolysis, and the targeting of specific parasitic enzymes such as purine nucleoside phosphorylase (PfPNP).[2][3] This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Primary Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The most widely accepted hypothesis for quinine's antimalarial activity centers on its ability to interfere with the parasite's heme detoxification pathway.[2] During its intraerythrocytic stage, P. falciparum digests large amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases vast quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage caused by free heme, the parasite biocrystallizes it into an inert, insoluble polymer called hemozoin, also known as malaria pigment.[2]
Quinine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit hemozoin formation through several proposed mechanisms:
-
Capping Hemozoin Crystal Growth: Quinine may bind to the growing faces of hemozoin crystals, preventing the addition of further heme molecules and thus halting crystal elongation.
-
Complexation with Free Heme: Quinine can form a complex with free heme, preventing its incorporation into the hemozoin crystal. This complex may also be toxic to the parasite.
-
Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is debated, quinine may interfere with the catalytic activity of lipids or proteins that facilitate hemozoin formation.
The inhibition of hemozoin formation leads to the accumulation of toxic free heme within the parasite's food vacuole. This excess heme can generate reactive oxygen species (ROS), leading to lipid peroxidation, protein and DNA damage, and ultimately, parasite death.
Secondary and Putative Mechanisms of Action
While hemozoin inhibition is considered the primary mechanism, other cellular processes in P. falciparum have been identified as potential targets for quinine.
Inhibition of Nucleic Acid and Protein Synthesis
In vitro studies have indicated that quinine can inhibit both nucleic acid and protein synthesis in P. falciparum.[2] The precise molecular basis for this inhibition is not fully elucidated but may be a downstream effect of the disruption of other vital cellular processes or a direct interaction with the machinery of DNA replication, transcription, or translation. The ³H-hypoxanthine uptake inhibition assay is a standard method to quantify the impact of antimalarial compounds on parasite nucleic acid synthesis.
Inhibition of Glycolysis
P. falciparum relies heavily on glycolysis for energy production during its asexual blood stage. Some studies suggest that quinine may inhibit glycolysis in the parasite.[2] However, research indicates that parasite glycolysis is relatively resistant to quinine compared to its effects on nucleic acid and protein synthesis.[4] The inhibition of lactate production from glucose is a measure of the impact on glycolysis.
Targeting of Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP)
Recent research has identified P. falciparum purine nucleoside phosphorylase (PfPNP) as a specific binding target of quinine.[3][5] PfPNP is a key enzyme in the parasite's purine salvage pathway, which is essential for the synthesis of nucleic acids, as the parasite cannot synthesize purines de novo. Quinine has been shown to bind to PfPNP with low nanomolar affinity, suggesting that inhibition of this enzyme could significantly contribute to its antimalarial effect.[3]
Quantitative Data Summary
The in vitro activity of quinine and its derivatives against various strains of P. falciparum is typically reported as the 50% inhibitory concentration (IC50). The following tables summarize representative IC50 values from the literature.
Table 1: In Vitro Activity of Quinine Against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Quinine | 3D7 (Quinine-sensitive) | 56 | |
| Quinine | Dd2 (Multi-drug resistant) | >500 | |
| Quinine | HB3 (Chloroquine-sensitive) | <500 | |
| Quinine | FCQ-27/PNG | Not specified |
Table 2: In Vitro Activity of Quinine Derivatives Against P. falciparum Strains
| Compound Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| HEQ (Hydroxyethylapoquinine) | 3D7 | >300 | |
| HEAQ | 3D7 | >300 | |
| HEQD | 3D7 | 111 | |
| HEAQD | 3D7 | >300 | |
| QN-7 (phenyl derivative) | Dd2 | <200 | |
| QN-8 (ethyl ester derivative) | Dd2 | <200 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of antimalarial compounds like quinine.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the inhibition of parasite growth by quantifying the parasite's DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
Test compound (quinine) dissolved in DMSO and serially diluted in culture medium
-
Lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO) diluted to 2x in lysis buffer
Procedure:
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the serially diluted test compound to the wells. Include positive (parasitized red blood cells without drug) and negative (uninfected red blood cells) controls.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) environment.
-
After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Nucleic Acid Synthesis (³H-Hypoxanthine Incorporation Assay)
This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA as an indicator of nucleic acid synthesis.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Hypoxanthine-free culture medium
-
Human erythrocytes
-
96-well microplates
-
Test compound (quinine) serially diluted in hypoxanthine-free medium
-
³H-hypoxanthine
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in hypoxanthine-free medium.
-
Add 200 µL of the parasite culture to each well of a 96-well plate containing 25 µL of the serially diluted test compound.
-
Incubate the plate for 24 hours at 37°C in a gassed environment.
-
Add 0.5 µCi of ³H-hypoxanthine to each well.
-
Incubate for an additional 18-24 hours.
-
Freeze the plate at -20°C to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated ³H-hypoxanthine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate IC50 values as described for the SYBR Green I assay.
Hemozoin Inhibition Assay (Spectrophotometric)
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
Tween 20
-
Test compound (quinine) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of hemin in DMSO.
-
In a 96-well plate, add the sodium acetate buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the hemin solution.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant containing unreacted hemin.
-
Wash the pellet with DMSO to remove any remaining unreacted hemin.
-
Dissolve the β-hematin pellet in a known volume of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm.
-
Calculate the percentage of inhibition of β-hematin formation compared to a no-drug control.
Mandatory Visualizations
Heme Detoxification Pathway in Plasmodium falciparum
Caption: The heme detoxification pathway in P. falciparum and the inhibitory action of quinine.
Experimental Workflow for In Vitro Antiplasmodial Activity Assay
Caption: Workflow for determining the in vitro antiplasmodial activity of quinine using the SYBR Green I assay.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the activity of quinine analogues versus chloroquine resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Quinine Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine Ethyl Carbonate, a derivative of the well-known antimalarial drug quinine, is a tasteless and odorless crystalline compound. This modification of the parent molecule is of significant interest in pharmaceutical development, aiming to improve palatability and potentially alter pharmacokinetic properties. This technical guide provides an in-depth overview of the core physicochemical properties of quinine ethyl carbonate, complete with experimental protocols and visualizations to support research and development activities.
Chemical and Physical Properties
Quinine Ethyl Carbonate is characterized by the addition of an ethyl carbonate group to the hydroxyl moiety of quinine. This structural modification influences its physical and chemical characteristics.
Chemical Structure:
-
IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate[1]
-
CAS Number: 83-75-0[2]
-
Chemical Formula: C₂₃H₂₈N₂O₄[2]
-
Molecular Weight: 396.48 g/mol [2]
Physicochemical Data Summary
The quantitative physicochemical properties of quinine ethyl carbonate are summarized in the table below. It is important to note that while extensive data is available for the parent compound, quinine, specific experimental values for the melting point and pKa of quinine ethyl carbonate are not readily found in the public domain.
| Property | Value | Reference |
| Appearance | White crystals; odorless and initially tasteless, developing a bitter taste. | [3] |
| Molecular Formula | C₂₃H₂₈N₂O₄ | [2] |
| Molecular Weight | 396.48 g/mol | [2] |
| Melting Point | Not available. For reference, the melting point of quinine is 173-175 °C. | |
| Boiling Point | 526.3°C at 760 mmHg | |
| Solubility | - Water: Practically insoluble- Methanol: Very soluble- Ethanol (95% & 99.5%): Freely soluble- Diethyl Ether: Soluble- Dilute Hydrochloric Acid: Dissolves | [3] |
| pKa | Not available. For reference, the pKa values for quinine are approximately 4.21 and 7.73. | |
| Optical Rotation | [α]ᴅ: -42.2° to -44.0° (c=1 in methanol) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinine ethyl carbonate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A UV-Vis spectrum of quinine ethyl carbonate in methanol (1 in 20,000 solution) shows characteristic absorption maxima. For comparison, quinine's UV absorption peaks at approximately 350 nm in UVA.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum, typically obtained using a potassium bromide (KBr) disk method, will exhibit characteristic peaks for the functional groups present in the molecule. Key expected absorptions include those for the aromatic quinoline system, the C-O stretching of the ether and carbonate groups, and C-H stretching of the aliphatic and aromatic components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show characteristic signals for the quinoline and quinuclidine ring protons, the vinyl group protons, and the methoxy group protons, similar to quinine. Additionally, new signals corresponding to the ethyl group of the carbonate moiety would be present: a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂). The proton at the C9 position, where the carbonate is attached, would likely experience a downfield shift compared to its position in quinine.
-
¹³C NMR: The spectrum would display signals for all 23 carbon atoms. In addition to the signals corresponding to the quinine skeleton, new resonances for the ethyl group (a methyl carbon around 14 ppm and a methylene carbon around 64 ppm) and the carbonyl carbon of the carbonate group (around 155 ppm) would be observed. The chemical shift of the C9 carbon would also be significantly affected by the attached carbonate group.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the crystalline solid melts.
Methodology:
-
Sample Preparation: A small amount of the quinine ethyl carbonate crystals is finely ground into a powder. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample.
-
Packing: The capillary tube is inverted and tapped gently to pack the sample into the sealed bottom. The packed sample height should be approximately 2-3 mm.
-
Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.
References
- 1. Quinine Ethylcarbonate | C23H28N2O4 | CID 6975516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinine-ethyl-carbonate | C23H28N2O4 | CID 5702001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 8. rsc.org [rsc.org]
Euquinine: A Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euquinine, or quinine ethyl carbonate, is a derivative of the well-known antimalarial drug, quinine.[1][2] This document provides a detailed overview of the chemical structure and synthesis of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry and drug development. The guide includes a summary of its physicochemical properties, a proposed synthesis protocol, and diagrams illustrating the synthetic pathway and experimental workflow.
Chemical Structure
This compound is the ethyl carbonate ester of quinine. The core structure consists of a quinoline and a quinuclidine ring system linked by a methanol bridge, characteristic of cinchona alkaloids. The ethyl carbonate group is attached to the hydroxyl group at the C-9 position of the quinine molecule.
IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate
Chemical Formula: C₂₃H₂₈N₂O₄
Molecular Weight: 396.48 g/mol [3]
Synthesis of this compound
The synthesis of this compound involves the esterification of the secondary hydroxyl group of quinine with ethyl chloroformate. This reaction is a standard method for the formation of carbonates from alcohols.
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of quinine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: Proposed reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Quinine
-
Ethyl chloroformate[4]
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: Dissolve quinine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the solution and stir. The base acts as a scavenger for the HCl produced during the reaction.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
-
-
Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈N₂O₄ | [2] |
| Molecular Weight | 396.48 g/mol | [3] |
| Melting Point | 94-95 °C | [3] |
| Optical Rotation [α]D | -42.2° to -44.0° (in methanol) | [5] |
| Water Solubility | Insoluble | [3] |
| Solubility | DMSO: 79 mg/mL, Ethanol: 79 mg/mL | [3] |
Table 2: Spectral Data (Predicted and Related Compounds)
While specific spectral data for this compound was not found in the search results, data for the parent compound, quinine, is well-documented and can be used as a reference for structural confirmation.
| Spectral Data Type | Quinine (Parent Compound) - Key Features | Reference |
| ¹H NMR (in DMSO-d₆) | Aromatic protons (δ 7.0-8.8 ppm), Vinyl group protons (δ 4.9-6.0 ppm), Methoxy group protons (δ ~3.9 ppm) | [6] |
| ¹³C NMR (in DMSO-d₆) | Quinoline carbons (δ 100-160 ppm), Quinuclidine carbons (δ 20-60 ppm), Methoxy carbon (δ ~55 ppm) | [6] |
| Mass Spectrometry | Expected [M+H]⁺ ion for this compound at m/z 397.21 |
Mechanism of Action
This compound is reported to have anti-Plasmodium falciparum activity.[1][3] Its mechanism of action is believed to be similar to that of quinine. Quinine acts as a blood schizonticide by accumulating in the acidic food vacuoles of the parasite.[7] There, it is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, it is proposed to inhibit the enzyme heme polymerase, leading to the accumulation of toxic free heme, which ultimately kills the parasite.[7]
Conclusion
This technical guide provides a summary of the synthesis and chemical structure of this compound. The synthesis is a straightforward esterification of quinine, and a general protocol has been outlined. The provided quantitative data offers a baseline for the physicochemical properties of the compound. Further research to delineate the specific biological activity and potential therapeutic applications of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 83-75-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 83-75-0 [chemicalbook.com]
- 4. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. magritek.com [magritek.com]
- 7. go.drugbank.com [go.drugbank.com]
The Bioavailability and Pharmacokinetics of Euquinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euquinine, also known as quinine ethyl carbonate, is a tasteless and odorless derivative of quinine, a primary antimalarial agent. Its improved palatability makes it a more suitable alternative for pediatric and geriatric patients. This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetic profile of this compound, offering valuable data and methodologies for researchers and professionals in drug development.
Bioavailability of this compound
The bioavailability of a drug is a critical pharmacokinetic parameter that measures the extent and rate at which the active moiety is absorbed from a drug product and becomes available at the site of action. A key study conducted by Jamaludin et al. (1988) compared the relative bioavailability of three different quinine salts: ethyl carbonate (this compound), hydrochloride, and sulphate.
Experimental Protocol: Bioavailability Study
A single-dose, randomized, three-way crossover study was conducted to evaluate the relative bioavailability of the different quinine salts.
-
Subjects: Nine healthy adult male volunteers participated in the study. All subjects gave informed consent, and the study protocol was approved by an institutional ethics committee.
-
Dosage and Administration: Each subject received a single oral dose of 600 mg of quinine base equivalent of quinine ethyl carbonate, quinine hydrochloride, and quinine sulphate on three separate occasions. A washout period of at least three weeks was observed between each drug administration.
-
Blood Sampling: Venous blood samples were collected into heparinized tubes at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 32 hours after drug administration. Plasma was separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma quinine concentrations were determined using a sensitive and specific high-performance liquid chromatography (HPLC) method.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Detection: UV detection at a specific wavelength for quinine.
-
Quantification: The concentration of quinine in plasma samples was calculated by comparing the peak height or area of the sample to that of a known concentration of a quinine standard.
-
-
Pharmacokinetic Data
The study by Jamaludin et al. (1988) found no statistically significant differences in the plasma drug concentration-time profiles among the three quinine salts.[1] This indicates that this compound is absorbed to a similar extent and at a similar rate as the hydrochloride and sulphate salts of quinine. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Quinine Ethyl Carbonate (Mean ± S.D.) | Quinine Hydrochloride (Mean ± S.D.) | Quinine Sulphate (Mean ± S.D.) |
| Cmax (µg/mL) | 3.58 ± 0.88 | 3.84 ± 0.96 | 3.67 ± 0.84 |
| Tmax (h) | 2.11 ± 0.60 | 1.94 ± 0.50 | 2.00 ± 0.47 |
| AUC₀₋₃₂ (µg·h/mL) | 35.1 ± 9.1 | 37.2 ± 10.3 | 36.1 ± 9.7 |
Data from Jamaludin et al. (1988)
The results demonstrate the bioequivalence of this compound to other commonly used quinine salts, confirming its suitability as a therapeutic alternative with the added benefit of improved taste.
Pharmacokinetics of Quinine (from this compound)
Once absorbed, this compound is rapidly hydrolyzed to quinine, which is the active pharmacological agent. Therefore, the subsequent pharmacokinetic profile is that of quinine.
Absorption
Quinine is well absorbed from the gastrointestinal tract, with more than 85% of an oral dose being bioavailable.[2] Following oral administration of this compound, peak plasma concentrations of quinine are typically reached within 2-3 hours.[1]
Distribution
Quinine is widely distributed throughout the body. It has a volume of distribution that can be altered by the severity of malaria. In healthy individuals, the volume of distribution is larger than in patients with malaria.[2] Quinine is approximately 70-95% bound to plasma proteins, primarily to alpha-1-acid glycoprotein.[2]
Metabolism
Quinine is extensively metabolized in the liver, with over 80% of the drug being eliminated through hepatic biotransformation.[2] The major metabolic pathway is hydroxylation, mediated primarily by the cytochrome P450 enzyme CYP3A4, to form 3-hydroxyquinine, which is the principal metabolite.[3] Other minor metabolites are also formed.
Excretion
The metabolites of quinine, along with a small amount of unchanged drug (approximately 20%), are excreted in the urine. The elimination half-life of quinine in healthy adults is around 11 hours.[2]
Experimental Workflows and Signaling Pathways
Bioavailability Assessment Workflow
The following diagram illustrates the typical workflow for a single-dose crossover bioavailability study, such as the one described for this compound.
Quinine's Interaction with the TRAF6-AKT Signaling Pathway
Recent research has identified that quinine can exert effects beyond its anti-malarial activity by interacting with cellular signaling pathways. One such pathway is the TRAF6-AKT pathway, which is crucial for cell survival and proliferation. Quinine has been shown to inhibit this pathway.[2][4]
Experimental Protocol: Western Blot for AKT Phosphorylation
To investigate the effect of quinine on the TRAF6-AKT pathway, the phosphorylation status of AKT is commonly assessed using Western blotting.
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or A549) is cultured and then treated with varying concentrations of quinine for a specified period. A control group receives no quinine. In some experiments, the pathway is stimulated (e.g., with lipopolysaccharide, LPS) to observe quinine's inhibitory effect.
-
Protein Extraction: After treatment, the cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
-
Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the effect of quinine on AKT phosphorylation.
The diagram below illustrates the inhibitory effect of quinine on the TRAF6-AKT signaling pathway. Quinine interferes with the interaction between TRAF6 and AKT, which in turn prevents the phosphorylation and subsequent activation of AKT.[2][4]
Conclusion
This compound is a bioequivalent alternative to other quinine salts, offering the significant advantage of improved palatability. Its pharmacokinetic profile is well-characterized and predictable, being dictated by the properties of its active metabolite, quinine. Further research into quinine's interactions with cellular signaling pathways, such as the TRAF6-AKT pathway, may unveil novel therapeutic applications for this long-standing drug. This guide provides a comprehensive overview of the bioavailability and pharmacokinetics of this compound, serving as a valuable resource for the scientific and drug development communities.
References
- 1. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scribd.com [scribd.com]
- 4. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Historical development of quinine derivatives in research
An In-depth Technical Guide on the Historical Development of Quinine Derivatives in Research
Introduction
For centuries, the bark of the Cinchona tree was the only known effective treatment against the fevers induced by malaria. The isolation of its primary active alkaloid, quinine, in 1820 marked a pivotal moment in the history of medicine, transforming a botanical remedy into a quantifiable chemical entity and laying the groundwork for modern chemotherapy.[1][2][3][4] This guide provides a comprehensive overview of the historical development of quinine and its derivatives, tracing the scientific journey from the natural product to a vast arsenal of synthetic antimalarial agents. It delves into the key milestones, the evolution of chemical synthesis, the mechanisms of action, and the persistent challenge of drug resistance that continues to drive research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and a structured presentation of key data.
A Historical Trajectory of Quinine and Its Derivatives
The story of quinine is one of serendipity, systematic research, and response to global pressures such as war and the rise of drug resistance. The timeline below highlights the key milestones in the evolution of this critical class of compounds.
-
Pre-17th Century: Indigenous populations of the Andes utilize the bark of the Cinchona tree to treat fevers and chills.[1][3]
-
c. 1630s: Jesuit missionaries in Peru document the bark's efficacy and introduce it to Europe, where it becomes known as "Jesuit's Bark."[1][2][3]
-
1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate and name quinine from Cinchona bark, allowing for standardized dosing and marking the beginning of its journey as a purified drug.[2][3][4][5]
-
1856: In an attempt to synthesize quinine, William Henry Perkin serendipitously discovers mauveine, the first synthetic aniline dye. This event launches the synthetic dye industry, which in turn becomes a foundation for the modern pharmaceutical industry.[1][2]
-
1920s-1930s: German scientists, seeking a synthetic substitute for quinine, develop the first significant synthetic antimalarials. This effort leads to the 8-aminoquinoline Pamaquine (1926) and the acridine derivative Quinacrine (1930s).[6][7]
-
1934: Hans Andersag at Bayer synthesizes Resochin , a 4-aminoquinoline derivative. It is initially considered too toxic and is set aside.[4][8]
-
World War II: The seizure of Cinchona plantations in Java by Japanese forces creates a critical shortage of quinine for the Allied forces, dramatically accelerating research into synthetic alternatives.[3] The U.S. re-evaluates captured German drugs, including a Resochin analogue, and rediscovers its potent antimalarial activity. This compound is subsequently named Chloroquine .[4][8]
-
1944: R.B. Woodward and W.E. Doering achieve the first formal total synthesis of quinine, a landmark achievement in organic chemistry, though it is not commercially viable compared to natural extraction.[2][9]
-
1947: Chloroquine is introduced into clinical practice. Its high efficacy, low cost, and favorable safety profile lead it to replace quinine as the gold standard for malaria treatment and prophylaxis for several decades.[8]
-
Late 1950s: The first reports of Plasmodium falciparum resistance to chloroquine emerge, initiating a new chapter in antimalarial drug development focused on overcoming resistance.[4]
-
1970s: In response to widespread chloroquine resistance, the U.S. Army develops Mefloquine , a quinoline methanol that is effective against resistant parasite strains.[4][7]
-
Present: Research continues to focus on modifying the quinoline scaffold to combat resistance. Strategies include developing hybrid molecules that combine the quinoline core with other pharmacophores and the use of bisquinoline compounds like Piperaquine , primarily in artemisinin-based combination therapies (ACTs).[7][10][11]
Quantitative Data on Key Quinine Derivatives
The development of quinine derivatives has been a process of systematic modification to enhance efficacy, broaden the activity spectrum, and overcome resistance. The following table summarizes the key compounds derived from or inspired by the quinine scaffold.
| Derivative | Year Introduced | Chemical Class | Key Characteristics & Activity Spectrum |
| Quinine | 1820 (Isolated) | Cinchona Alkaloid | Blood schizonticide. Active against P. vivax, P. malariae, P. ovale, and chloroquine-sensitive P. falciparum. Still used for severe malaria.[2][4][12] |
| Pamaquine | 1926 | 8-Aminoquinoline | First synthetic antimalarial. Primarily active against liver-stage hypnozoites. Largely replaced due to toxicity.[6][7] |
| Chloroquine | 1947 | 4-Aminoquinoline | Highly effective, safe, and inexpensive blood schizonticide. Was the drug of choice for decades. Widespread resistance in P. falciparum.[4][5][8] |
| Primaquine | ~1950 | 8-Aminoquinoline | The primary drug used to eradicate dormant liver-stage hypnozoites of P. vivax and P. ovale (radical cure).[6][7][10] |
| Amodiaquine | ~1950s | 4-Aminoquinoline | Structurally similar to chloroquine. Remains effective against some chloroquine-resistant strains. Used in combination therapies.[5][13] |
| Hydroxychloroquine | ~1955 | 4-Aminoquinoline | A metabolite of chloroquine with a better safety profile, particularly regarding retinopathy. Also used in autoimmune diseases.[9][14] |
| Mefloquine | 1970s | Quinoline Methanol | Developed to treat multi-drug resistant P. falciparum. Effective blood schizonticide. Associated with neuropsychiatric side effects.[4][7] |
| Piperaquine | 1960s | Bisquinoline | Used extensively in China. Re-emerged as a partner drug in ACTs due to its long half-life and efficacy against resistant strains.[7] |
Mechanism of Action: The Heme Detoxification Pathway
The primary mechanism of action for quinine and the 4-aminoquinoline derivatives like chloroquine involves the disruption of a critical metabolic process in the malaria parasite during its blood stage.[15]
-
Hemoglobin Digestion: The parasite resides within human red blood cells and digests the host's hemoglobin in its acidic food vacuole to obtain essential amino acids.[16]
-
Release of Toxic Heme: This digestion process releases large quantities of toxic free heme (ferriprotoporphyrin IX).
-
Biocrystallization to Hemozoin: To protect itself, the parasite rapidly polymerizes the toxic heme into an inert, insoluble crystal called hemozoin (the "malaria pigment").[16]
-
Drug Action: Quinine and chloroquine, being weak bases, accumulate to high concentrations within the acidic food vacuole. Here, they bind to free heme and cap the growing hemozoin crystal, preventing further polymerization.[12][15]
-
Parasite Death: The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2][16]
The 8-aminoquinolines, such as primaquine, have a different, though less understood, mechanism of action that is not dependent on heme polymerization and is effective against the liver stages of the parasite.[6]
Key Experimental Protocols
The evaluation of novel antimalarial compounds relies on standardized in vitro and in vivo assays. Below are generalized protocols for two fundamental experiments in the field.
In Vitro Antimalarial Susceptibility Assay (pLDH Method)
This assay measures the viability of P. falciparum cultures after exposure to a drug by quantifying the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH).
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., strains 3D7 for chloroquine-sensitive, W2 for chloroquine-resistant) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Plate Setup: In a 96-well microtiter plate, 100 µL of parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted test compound. Control wells include parasite cultures with no drug and uninfected red blood cells.
-
Incubation: The plate is incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Enzyme Activity Measurement:
-
The plate is frozen at -80°C and thawed to lyse the cells and release pLDH.
-
100 µL of a reaction mixture containing Malstat reagent (Tris buffer, Triton X-100, L-lactate) and a solution of NBT/PES (nitroblue tetrazolium/phenazine ethosulfate) is added to each well.
-
The plate is incubated in the dark at room temperature for 30-60 minutes. The pLDH enzyme reduces lactate, leading to the reduction of NBT to formazan, a blue-colored product.
-
-
Data Analysis: The absorbance is read at 650 nm using a microplate reader. The results are expressed as the percentage of parasite growth inhibition compared to the drug-free control. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve.
Heme Biocrystallization Inhibition Assay
This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) from heme.
Methodology:
-
Reagent Preparation:
-
A solution of hemin chloride is prepared in DMSO.
-
The test compound is serially diluted in DMSO.
-
A high concentration acetate buffer (e.g., 4.5 M, pH 5.0) is prepared.
-
-
Assay Procedure:
-
In a 96-well plate, the hemin solution is added to each well.
-
The serially diluted test compound is added. Chloroquine is used as a positive control.
-
The reaction is initiated by adding the acetate buffer, which induces the precipitation of β-hematin.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification:
-
The plate is centrifuged, and the supernatant (containing soluble heme) is carefully removed.
-
The remaining pellet (containing β-hematin) is washed with DMSO to remove any unreacted heme.
-
The final β-hematin pellet is dissolved in a solution of NaOH or NaOH/SDS.
-
-
Data Analysis: The amount of dissolved β-hematin is quantified by measuring the absorbance at 405 nm. The IC₅₀ value is determined as the drug concentration that inhibits β-hematin formation by 50% compared to the no-drug control.
Conclusion and Future Directions
The historical arc of quinine and its derivatives is a compelling narrative of how natural product chemistry has evolved into modern, rational drug design. From the bark of a tree to highly optimized synthetic molecules, the quinoline scaffold has remained a cornerstone of antimalarial therapy for nearly 400 years.[7][17] The relentless emergence of drug resistance has been the primary catalyst for innovation, pushing researchers to modify existing structures and explore novel mechanisms of action.
Current research continues this legacy, with a focus on several key areas:
-
Overcoming Resistance: Designing novel 4-aminoquinolines and hybrid molecules that can evade existing resistance mechanisms, such as the P. falciparum chloroquine resistance transporter (PfCRT).[17]
-
Targeting Multiple Life Cycle Stages: Developing compounds that are active not only against the asexual blood stages but also against the liver and gametocyte stages to prevent transmission and relapse.
-
Combination Therapy: Identifying new quinoline derivatives that can serve as effective long-acting partner drugs in combination therapies to protect newer drugs like the artemisinins from developing resistance.
The journey that began with quinine is far from over. The foundational knowledge built over centuries of research into its derivatives continues to inform the development of the next generation of medicines needed to combat the persistent global threat of malaria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. medium.com [medium.com]
- 4. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine - Wikipedia [en.wikipedia.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Quinine conjugates and quinine analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next-Generation Antimalarial Drugs: Hybrid Molecules as a New Strategy in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.co.za [journals.co.za]
- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Euquinine in the Inhibition of Hemozoin Biocrystallization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of euquinine, an ethyl carbonate ester of quinine, in the inhibition of hemozoin biocrystallization, a critical process in the survival of the malaria parasite, Plasmodium falciparum. While specific quantitative data for this compound's direct inhibitory effect on hemozoin formation is not extensively documented in publicly available literature, its mechanism of action is understood to be intrinsically linked to that of its parent compound, quinine. This guide will, therefore, leverage the extensive research on quinine to elucidate the core principles of hemozoin inhibition, present relevant quantitative data for quinine as a proxy, detail established experimental protocols for assessing this inhibition, and provide visual representations of the key pathways and workflows.
Introduction: The Significance of Hemozoin in Malaria Pathogenesis
The intraerythrocytic stages of the malaria parasite Plasmodium falciparum are characterized by the digestion of copious amounts of host cell hemoglobin within an acidic digestive vacuole.[1] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the deleterious effects of this heme, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble crystalline polymer known as hemozoin.[1][2] The formation of hemozoin is, therefore, an essential process for the parasite's survival, making it a prime target for antimalarial drug development.[1][3]
Quinoline-based antimalarials, a class of drugs that includes quinine and its derivatives like this compound, have been a cornerstone of malaria treatment for centuries.[2] Their primary mechanism of action is widely accepted to be the disruption of hemozoin formation.[1][4] By inhibiting this crucial detoxification process, these drugs lead to the accumulation of toxic free heme, which is thought to induce oxidative stress, disrupt membrane function, and ultimately lead to parasite death.[4]
This compound, as quinine ethyl carbonate, is considered a prodrug of quinine. While it is noted for being tasteless and odorless, its antimalarial activity is attributed to the in vivo hydrolysis to quinine. Therefore, understanding the interaction of quinine with hemozoin biocrystallization is fundamental to comprehending the therapeutic action of this compound.
Mechanism of Hemozoin Biocrystallization and its Inhibition by Quinolines
The precise mechanism of hemozoin formation is a subject of ongoing research, but it is understood to be a complex process involving the acidic environment of the digestive vacuole and potentially the presence of lipids or parasite-specific proteins that facilitate crystal nucleation and growth.[4]
Quinoline antimalarials are proposed to inhibit hemozoin formation through one or a combination of the following mechanisms:
-
Heme Complexation: These drugs can form complexes with free heme in the digestive vacuole. This drug-heme complex may be toxic in itself and is unable to be incorporated into the growing hemozoin crystal.[2]
-
Capping of Hemozoin Crystals: Quinoline drugs, or their heme complexes, may bind to the growing faces of the hemozoin crystal, thereby preventing the addition of further heme units and effectively "capping" crystal growth.[2]
This inhibition leads to a buildup of soluble, toxic heme within the parasite's digestive vacuole, triggering a cascade of events that result in parasite death.
Quantitative Analysis of Hemozoin Inhibition
| Compound | IC50 (µM) for β-Hematin Inhibition | Reference |
| Quinine | 80 - 250 | [4] |
| Chloroquine | 50 - 100 | [4] |
| Amodiaquine | ~25 | [4] |
| Mefloquine | 100 - 500 | [4] |
| Quinidine | 80 - 250 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Measuring Hemozoin Inhibition
The in vitro assessment of hemozoin inhibition is a cornerstone of antimalarial drug discovery. The most common method is the β-hematin formation assay, which mimics the physiological conditions of the parasite's digestive vacuole.
Spectrophotometric Assay for β-Hematin Formation Inhibition
This method is based on the differential solubility of free heme and β-hematin in certain solvents.
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
Tween 20 or other suitable detergent
-
Test compounds (e.g., this compound, dissolved in an appropriate solvent like DMSO)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 415 nm and 630 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hemin in a suitable solvent (e.g., DMSO).
-
Prepare the sodium acetate buffer at the desired pH (typically 4.8 to mimic the digestive vacuole).
-
Prepare stock solutions of the test compounds at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the sodium acetate buffer.
-
Add the test compound at different final concentrations to the wells. Include a positive control (e.g., chloroquine) and a negative control (solvent only).
-
Add a detergent such as Tween 20 to facilitate the reaction.
-
Initiate the reaction by adding the hemin solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.
-
-
Measurement:
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant containing unreacted (free) hemin.
-
The amount of free hemin can be quantified by measuring the absorbance of the supernatant at 415 nm. Alternatively, the formed β-hematin pellet can be dissolved in a basic solution and its absorbance measured.
-
A common method to assess the relative amount of free hemin is to measure the absorbance of the entire reaction mixture at both 415 nm and 630 nm. The difference in absorbance (A415nm - A630nm) is proportional to the concentration of free hemin.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Visualizing the Pathways and Processes
Signaling Pathway of Hemozoin Inhibition
The following diagram illustrates the proposed mechanism of action for quinoline antimalarials in inhibiting hemozoin biocrystallization.
Caption: Proposed mechanism of hemozoin inhibition by this compound (quinine).
Experimental Workflow for Hemozoin Inhibition Assay
The following diagram outlines the key steps in a typical in vitro β-hematin formation inhibition assay.
Caption: Workflow for in vitro β-hematin inhibition assay.
Conclusion
This compound, through its conversion to quinine, is an effective antimalarial agent that targets the essential heme detoxification pathway of Plasmodium falciparum. While direct quantitative data on this compound's hemozoin inhibition is sparse, the well-established mechanism of quinine provides a strong foundation for understanding its mode of action. The inhibition of hemozoin biocrystallization remains a validated and critical target for the development of new antimalarial therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of quinine derivatives and other novel compounds aimed at disrupting this vital parasite process. Further research to quantify the specific inhibitory potency of this compound would be a valuable contribution to the field.
References
- 1. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Antiplasmodial Activity of Euquinine (Quinine Ethyl Carbonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euquinine, chemically known as quinine ethyl carbonate, is a derivative of the cinchona alkaloid quinine.[1] Developed as a tasteless and odorless alternative to the intensely bitter quinine salts, it has been used as an antimalarial agent.[2] The antiplasmodial activity of this compound is attributed to its active component, quinine, which is released upon administration. This technical guide focuses on the in vitro antiplasmodial activity of this class of compound, presenting quantitative data, detailed experimental protocols, and the proposed mechanism of action based on studies of its parent compound, quinine. While this compound itself is noted to have anti-Plasmodium falciparum activity, specific in vitro efficacy studies quantifying its IC50 values are not prevalent in published literature; research has predominantly focused on the active metabolite, quinine.[1]
Core Mechanism of Action: Interference with Heme Detoxification
The primary mechanism of action for quinoline antimalarials like quinine is the disruption of the parasite's critical heme detoxification pathway within the acidic digestive vacuole.[3][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).
To protect itself, the parasite biocrystallizes the toxic heme into an inert, insoluble polymer called hemozoin (malaria pigment). Quinine is a weak base that accumulates in the acidic environment of the parasite's digestive vacuole.[4] It is hypothesized to interfere with heme detoxification by binding to the growing faces of the hemozoin crystal, effectively capping it and preventing further polymerization.[2] This inhibition leads to an accumulation of toxic, soluble heme, which induces oxidative stress, damages cellular membranes, and ultimately leads to parasite death.[2][3] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis.[2]
Figure 1: Proposed mechanism of action of Quinine.
Quantitative Data: In Vitro Antiplasmodial Activity of Quinine
The following table summarizes the 50% inhibitory concentration (IC50) values for quinine against various laboratory strains and clinical isolates of P. falciparum. These values indicate the concentration of the drug required to inhibit 50% of parasite growth in vitro. The data highlights the variability in susceptibility between chloroquine-sensitive (CQS), chloroquine-resistant (CQR), and multidrug-resistant (MDR) strains.
| Parasite Strain/Isolate | Resistance Profile | IC50 (nM) [Mean or Median] | Reference |
| Kenyan Field Isolates (n=29) | Mixed | 92 (Median) | [5] |
| Gabonese Isolates (Franceville) | Mixed | 156.7 (Mean) | [6] |
| Gabonese Isolates (Bakoumba) | High CQR | 385.5 (Mean) | [6] |
| Indian Field Isolates (MZR-I to IV) | ACT Treatment Failure | Higher than reference strains | [7] |
| 3D7 (Reference Strain) | Chloroquine-Sensitive | Varies (Control) | [7] |
| K1 (Reference Strain) | Chloroquine-Resistant | Varies (Control) | [7] |
Note: The IC50 values for quinine can vary significantly based on the specific assay protocol, laboratory conditions, and the genetic background of the parasite isolates.
Experimental Protocols: In Vitro Antiplasmodial Assays
Standardized protocols are crucial for determining the in vitro efficacy of antimalarial compounds. The Malaria SYBR Green I-based Fluorescence (MSF) assay is a widely used, sensitive, and high-throughput method.
Protocol: SYBR Green I-Based Assay
This protocol outlines the key steps for assessing the antiplasmodial activity of a test compound against P. falciparum.
1. Parasite Culture & Synchronization:
-
P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture using the method of Trager and Jensen.[8]
-
Culture Medium: RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 2 g/L sodium bicarbonate, 0.5% Albumax II, and 50 µg/mL gentamycin.[8]
-
Culture Conditions: Parasites are cultured in O+ human erythrocytes at a 2-5% hematocrit and maintained at 37°C in a modular chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).[9][10]
-
Synchronization: Cultures are synchronized to the ring stage, typically using 5% D-sorbitol treatment, to ensure a uniform parasite population at the start of the assay.
2. Drug Plate Preparation:
-
The test compound (e.g., Quinine) is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution.
-
Serial two-fold dilutions of the compound are prepared in the culture medium and dispensed into a 96-well microtiter plate in duplicate or triplicate.
-
Appropriate controls are included: wells with parasitized red blood cells (RBCs) but no drug (positive growth control) and wells with non-parasitized RBCs (background control).
3. Incubation:
-
The synchronized, ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) is added to each well of the drug plate.
-
The plate is placed in a humidified, airtight chamber, gassed with the appropriate mixture, and incubated at 37°C for 72 hours (to allow for maturation from ring to schizont stage).[8]
4. Lysis and Staining:
-
After incubation, the plate is frozen at -20°C or -80°C to lyse the red blood cells.
-
A lysis buffer is prepared containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye.
-
The lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for at least one hour to allow the SYBR Green I dye to intercalate with the parasite DNA.[8]
5. Data Acquisition and Analysis:
-
The fluorescence intensity of each well is read using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
The fluorescence values are converted to percentage inhibition of parasite growth relative to the drug-free control wells.
-
The IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a non-linear regression dose-response curve.
Figure 2: General workflow for an in vitro antiplasmodial assay.
Conclusion
This compound serves as a valuable, organoleptically superior alternative to quinine for antimalarial therapy. Its in vitro antiplasmodial efficacy is a direct function of quinine, its active metabolite. The mechanism of action is well-characterized and centers on the disruption of the parasite's heme detoxification pathway, a validated target for antimalarial drugs. The quantitative data for quinine demonstrate potent activity against P. falciparum, although susceptibility varies among strains with different resistance profiles. The standardized in vitro protocols described herein, particularly the SYBR Green I assay, provide a robust framework for the continued evaluation of quinoline-class compounds and the monitoring of parasite drug resistance, which are essential activities in the global effort to control and eliminate malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
Euquinine (CAS Number 83-75-0): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euquinine, with the CAS number 83-75-0, is chemically known as Quinine Ethyl Carbonate. It is a derivative of the well-known antimalarial drug, quinine. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its antiplasmodial activity, its role in multidrug resistance, and its pharmacokinetic profile. While specific research on this compound is limited, this guide extrapolates from the extensive data available for its parent compound, quinine, to provide a comprehensive understanding of its potential applications. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development.
Introduction
This compound, or Quinine Ethyl Carbonate, is a tasteless and odorless salt derived from quinine.[1] This property makes it a more palatable alternative for oral administration, particularly in pediatric populations.[2] Historically, quinine and its derivatives have been central to the treatment of malaria.[1] this compound's primary research applications lie in the fields of malariology, particularly in studying drug resistance, and in oncology, for its potential to reverse multidrug resistance.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 83-75-0 | [1] |
| Molecular Formula | C23H28N2O4 | [3] |
| Molecular Weight | 396.48 g/mol | [3] |
| Appearance | White crystals | [4] |
| Solubility | Practically insoluble in water; soluble in alcohol and ether | [4] |
Research Applications
Antimalarial Activity
This compound, as a derivative of quinine, is expected to exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action is believed to be similar to that of quinine, which involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process leads to the accumulation of toxic free heme, ultimately causing parasite death.
3.1.1. In Vitro Antiplasmodial Activity Data (of Quinine)
Due to the scarcity of specific IC50 data for this compound, the following table summarizes the in vitro activity of its parent compound, quinine, against various strains of P. falciparum.
| P. falciparum Strain | Chloroquine Sensitivity | Quinine IC50 (nM) | Reference |
| D6 | Sensitive | 6.89 | [5] |
| W2 | Resistant | 13.8 | |
| 3D7 | Sensitive | Not specified | |
| Dd2 | Resistant | Not specified |
3.1.2. Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
This protocol is a general method for assessing the in vitro antiplasmodial activity of compounds like this compound.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
This compound (CAS 83-75-0)
-
P. falciparum culture (e.g., 3D7 or W2 strain)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Incubator (37°C, 5% CO2, 5% O2)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in the culture medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 1 µL of the this compound dilutions to the respective wells. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubate the plates for 72 hours under the specified conditions.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
Multidrug Resistance Reversal
Quinine has been shown to act as a P-glycoprotein (P-gp) inhibitor, a protein often overexpressed in cancer cells that contributes to multidrug resistance (MDR).[7][8] By inhibiting P-gp, quinine can increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy. This compound is being investigated for similar properties.
3.2.1. Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay
This protocol describes a method to assess the potential of this compound to inhibit P-gp-mediated efflux.
Objective: To determine if this compound can inhibit the P-gp transporter and reverse multidrug resistance.
Materials:
-
This compound (CAS 83-75-0)
-
P-gp-overexpressing cancer cell line (e.g., K562/ADM) and its non-resistant counterpart (K562)
-
A fluorescent P-gp substrate (e.g., Rhodamine 123)
-
A known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture the resistant and non-resistant cancer cells to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for 1 hour.
-
Add the fluorescent P-gp substrate (Rhodamine 123) to the cells and incubate for another hour.
-
Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Analyze the intracellular fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Pharmacokinetics and Bioavailability
A study comparing the relative bioavailability of hydrochloride, sulphate, and ethyl carbonate salts of quinine showed no statistically significant differences in their plasma drug concentration-time profiles.[2] This suggests that this compound has a comparable bioavailability to other quinine salts.
3.3.1. Pharmacokinetic Parameters of Quinine (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~88% | [9] |
| Tmax | 1-3 hours | [9][10] |
| Volume of Distribution (Vd) | 3.6 L/kg | [9] |
| Plasma Clearance | 0.19 L/kg/h | [9] |
| Elimination Half-life | ~11 hours in healthy adults | [11] |
3.3.2. Experimental Protocol: Bioavailability Study
This protocol outlines a general procedure for a comparative bioavailability study of this compound.
Objective: To compare the rate and extent of absorption of this compound with a reference quinine formulation.
Design: A single-dose, randomized, two-period, crossover study in healthy volunteers.
Procedure:
-
Recruit a cohort of healthy adult volunteers.
-
After an overnight fast, administer a single oral dose of this compound or the reference formulation.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.
-
Separate the plasma and store it frozen until analysis.
-
Analyze the plasma samples for quinine concentration using a validated HPLC method.[2][12]
-
After a washout period of at least 7 days, administer the other formulation to the subjects.
-
Repeat the blood sampling and analysis.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for both formulations and perform statistical analysis to assess bioequivalence.[13]
Synthesis
Signaling Pathways
Research on quinine has revealed its interaction with several cellular signaling pathways. These interactions may underlie both its therapeutic effects and its side effects. As a derivative, this compound is likely to affect similar pathways.
AKT Signaling Pathway
Quinine has been shown to inhibit myogenic differentiation by disrupting the AKT signaling pathway.[9][14] This pathway is crucial for cell survival and proliferation.
P-glycoprotein (P-gp) Mediated Efflux
Quinine is a known inhibitor of the P-glycoprotein (P-gp) efflux pump. This inhibition can lead to increased intracellular concentrations of other drugs that are P-gp substrates, a key mechanism in overcoming multidrug resistance.
Conclusion
This compound (CAS 83-75-0) holds promise as a research compound, particularly in the areas of antimalarial drug development and as a potential agent to combat multidrug resistance in cancer. Its favorable taste profile makes it an attractive alternative to other quinine salts. While much of the current understanding of its biological activity is extrapolated from its parent compound, quinine, this guide provides a solid foundation for future research. Further studies are warranted to elucidate the specific quantitative activity, detailed mechanisms of action, and full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine-ethyl-carbonate | C23H28N2O4 | CID 5702001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. iddo.org [iddo.org]
- 7. Atovaquone and quinine anti-malarials inhibit ATP binding cassette transporter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of quinine in plasma, red blood cells and saliva after oral and intravenous administration to healthy adult Africans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validated HPLC method for determination of caffeine level in human plasma using synthetic plasma: application to bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroquinidine displays a significant anticarcinogenic activity in breast and ovarian cancer cells via inhibiting cell-cycle and stimulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway -Toxicological Research | Korea Science [koreascience.kr]
Methodological & Application
Application Note and Protocol for the Preparation of Euquinine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Euquinine (Quinine Ethyl Carbonate) stock solutions for use in research and drug development applications. This compound, a derivative of quinine, is utilized in various pharmacological studies, including those investigating its anti-malarial properties.[1] Adherence to this protocol will ensure the preparation of accurate and stable stock solutions for experimental use.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of stock solutions. This compound is characterized as white, odorless crystals that are initially tasteless but subsequently develop a bitter taste.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H28N2O4 | [3] |
| Appearance | White crystals | [2] |
| Solubility | ||
| Very soluble in methanol | [2] | |
| Freely soluble in ethanol (95% and 99.5%) | [2] | |
| Soluble in diethyl ether | [2] | |
| Practically insoluble in water | [2] | |
| Dissolves in dilute hydrochloric acid | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Methanol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in methanol. Methanol is an appropriate solvent given this compound's high solubility in it.[2]
Materials:
-
This compound (Quinine Ethyl Carbonate) powder
-
Methanol (Anhydrous/ACS grade or higher)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, 50 mL)
-
Pipettes
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile amber storage vials
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound (C23H28N2O4) is 396.48 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, the required mass can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 396.48 g/mol = 0.0396 g or 39.6 mg
-
-
Weigh the this compound powder:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated amount of this compound powder using a spatula.
-
-
Dissolve the this compound powder:
-
Transfer the weighed this compound powder to a clean, dry beaker.
-
Add a small volume of methanol (e.g., 50-70% of the final volume) to the beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the this compound powder is completely dissolved. Alternatively, the beaker can be gently swirled manually.
-
-
Prepare the final stock solution:
-
Once the this compound is fully dissolved, carefully transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of fresh methanol and add the rinsing to the volumetric flask to ensure a complete transfer of the dissolved compound.
-
Add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterilization and Storage:
-
For applications requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a sterile amber storage vial.
-
Label the vial clearly with the name of the compound (this compound), concentration (10 mM), solvent (Methanol), date of preparation, and the preparer's initials.
-
For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to maintain stability.[4] Based on the stability of related quinine compounds, solutions should be protected from light.[2]
-
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for the preparation of a this compound stock solution.
This protocol provides a general guideline. Researchers may need to adapt the protocol based on specific experimental requirements and laboratory safety procedures. Always consult the relevant Safety Data Sheet (SDS) for this compound before handling.
References
Application Notes and Protocols: Euquinine in Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers and infectious diseases. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Euquinine, the ethyl carbonate ester of quinine, and its parent compound quinine, have demonstrated potential in reversing MDR. These compounds, belonging to the quinoline class of antimalarials, function as inhibitors of key ABC transporters.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound and quinine in overcoming multidrug resistance.
Mechanism of Action
This compound is anticipated to share the mechanism of action of its parent compound, quinine. The primary mechanism by which quinine and its derivatives counteract multidrug resistance is through the direct inhibition of ABC transporters.[1][3][4] Quinine has been shown to be a potent inhibitor of P-glycoprotein (P-gp) and also exhibits inhibitory activity against other transporters like the Breast Cancer Resistance Protein (BCRP).[1][2][4] By binding to these transporters, quinine competitively or non-competitively blocks the efflux of chemotherapeutic drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cells.[5][6] Some studies also suggest that quinine can modulate the ATPase activity of P-gp, which is essential for its transport function.[7]
Data Presentation
Table 1: Inhibitory Activity of Quinine against ABC Transporters
| Transporter | Substrate | Cell Line/System | IC50 of Quinine (μM) | Reference |
| P-glycoprotein (P-gp) | N-methyl-quinidine (NMQ) | Membrane vesicles from HEK293 cells overexpressing P-gp | 6.8 (95% CI: 5.9-7.8) | [1][4] |
| P-glycoprotein (P-gp) | Digoxin | Cultured cell lines expressing P-gp | ~5 (inhibition of 57%) | [8] |
| P-glycoprotein (P-gp) | Rhodamine 123 | MCF-7/DX1 cells | ~1.7 (for a quinine homodimer, Q2) | [7] |
| Breast Cancer Resistance Protein (BCRP) | Estrone-3-sulfate (E1S) | Membrane vesicles from HEK293 cells overexpressing BCRP | Significant inhibition at 100 μM | [1][4] |
Table 2: Reversal of Doxorubicin Resistance by Quinine in Cancer Cell Lines
| Cell Line | Drug | Quinine Concentration (µg/mL) | Fold Reversal of Resistance | Reference |
| K562/ADM (human leukemic cell line) | Doxorubicin | 5 | Necessary to reverse MDR | [2] |
| MCF-7/ADR (human breast cancer cell line) | Doxorubicin | 1 (in DQL liposomes) | 14.23 (compared to free DOX) | [6] |
| H69/AR and HL60/AR (MRP-overexpressing cell lines) | Doxorubicin | 5-20 µM | 5- to 10-fold decrease in IC50 | [9] |
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay using Membrane Vesicles
This protocol is adapted from studies using membrane vesicles from HEK293 cells overexpressing human P-gp.[1][4]
Objective: To determine the inhibitory effect of this compound on P-gp mediated transport.
Materials:
-
HEK293 cell membrane vesicles overexpressing P-gp
-
[³H]-N-methyl-quinidine (NMQ) or another suitable radiolabeled P-gp substrate
-
This compound (or Quinine as a reference compound)
-
Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 70 mM KCl)
-
ATP and AMP
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
Procedure:
-
Thaw the P-gp expressing membrane vesicles on ice.
-
Prepare serial dilutions of this compound in the transport buffer.
-
In a 96-well plate, add 5 µg of membrane vesicles to each well.
-
Add the desired concentration of this compound or vehicle control to the wells.
-
Initiate the transport reaction by adding the transport buffer containing [³H]-NMQ and either 4 mM ATP (for active transport) or 4 mM AMP (as a negative control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold transport buffer.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the vesicles from the transport buffer.
-
Wash the filters with ice-cold transport buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing wells from the ATP-containing wells.
-
Determine the percent inhibition of P-gp transport by this compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Doxorubicin Accumulation Assay in Multidrug-Resistant Cancer Cells
This protocol is based on methodologies used to assess the reversal of MDR in cancer cell lines.[5][6]
Objective: To measure the effect of this compound on the intracellular accumulation of doxorubicin in MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Doxorubicin
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
96-well plates
Procedure:
-
Seed the MDR and sensitive cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Pre-incubate the cells with the this compound solutions or vehicle control for 1-2 hours at 37°C.
-
Add doxorubicin to each well at a final concentration known to be effluxed by the MDR cells (e.g., 10 µM).
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.
-
Lyse the cells or directly measure the intracellular fluorescence of doxorubicin using a flow cytometer (excitation ~480 nm, emission ~590 nm) or a fluorescence microscope.
-
Quantify the mean fluorescence intensity for each condition.
-
Compare the doxorubicin accumulation in MDR cells treated with this compound to the untreated MDR cells and the sensitive cells. An increase in fluorescence in the this compound-treated MDR cells indicates inhibition of efflux.
Protocol 3: Calcein-AM Efflux Assay for P-gp Inhibition
The Calcein-AM assay is a high-throughput method to assess P-gp inhibition.[6][10]
Objective: To screen for the P-gp inhibitory activity of this compound.
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR)
-
Calcein-AM
-
This compound
-
Verpamil (as a positive control)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed the P-gp overexpressing cells in a black, clear-bottom 96-well plate.
-
Wash the cells with HBSS.
-
Load the cells with Calcein-AM (e.g., 1 µM) in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add HBSS containing various concentrations of this compound, verapamil (positive control), or vehicle control to the wells.
-
Incubate the plate at 37°C and monitor the decrease in intracellular fluorescence over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The rate of fluorescence decrease corresponds to the rate of calcein efflux. Inhibition of P-gp by this compound will result in a slower rate of fluorescence decay.
-
Calculate the efflux rate for each condition and determine the inhibitory effect of this compound.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.
References
- 1. Evidence for reversal of multidrug resistance by quinine in LR73 cells without alteration of nuclear pirarubicin uptake and down-regulation of mdr1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atovaquone and quinine anti-malarials inhibit ATP binding cassette transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone and quinine anti-malarials inhibit ATP binding cassette transporter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of P-glycoprotein-mediated multidrug resistance by doxorubicin and quinine co-loaded liposomes in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of MRP-mediated doxorubicin resistance with quinoline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Euquinine as a Reference Standard in the HPLC Analysis of Quinine and Its Related Substances
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of Euquinine (Quinine Ethyl Carbonate) as a reference standard in the High-Performance Liquid Chromatography (HPLC) analysis of Quinine and its related impurities, such as Dihydroquinine. The use of this compound as a reference standard provides a reliable method for the identification and quantification of Quinine and its degradation products, ensuring the quality and consistency of pharmaceutical formulations. This application note provides a comprehensive protocol for the HPLC analysis, including sample preparation, chromatographic conditions, and data analysis.
Introduction
Quinine is a primary antimalarial drug, and its purity is critical for its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quality control of pharmaceutical substances. A well-characterized reference standard is essential for the accurate quantification of the active pharmaceutical ingredient (API) and its impurities. This compound, the ethyl carbonate ester of quinine, is a suitable candidate for a reference standard in the HPLC analysis of quinine due to its structural similarity and chromatographic behavior. This application note outlines a validated HPLC method using this compound as a reference standard for the analysis of Quinine and its related substances.
Experimental Protocols
Materials and Reagents
-
This compound (Quinine Ethyl Carbonate) Reference Standard
-
Quinine Sulfate Test Sample
-
Dihydroquinine Reference Standard
-
Sodium 1-octanesulfonate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Acetic acid (glacial)
-
Acetic anhydride
-
Crystal violet indicator solution
-
Perchloric acid (0.1 M)
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A specific HPLC method for Quinine Ethyl Carbonate is detailed in an official monograph, which can be adapted for its use as a reference standard.[1]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or a column that provides the specified resolution) |
| Column Temperature | 40°C |
| Mobile Phase | Dissolve 1.2 g of sodium 1-octanesulfonate in 1000 mL of a 1:1 mixture of water and methanol. Adjust pH to 3.5 with phosphoric acid.[1] |
| Flow Rate | Adjusted to achieve a retention time of approximately 20 minutes for this compound.[1] |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
This compound Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
Preparation of Sample Solution
Quinine Test Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Quinine Sulfate test sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
System Suitability
To ensure the validity of the analytical method, a system suitability test should be performed. A solution containing this compound, Quinine, and Dihydroquinine is injected to verify the resolution and reproducibility of the system. The resolution between the peaks of quinine and dihydroquinine should be not less than 2.7, and between the peaks of quinine and quinine ethyl carbonate not less than 5.[1]
Data Presentation
The following table summarizes the expected retention times and resolution for the key compounds in this analysis.
| Compound | Expected Retention Time (min) | Resolution (Rs) |
| Quinine | ~15 | > 2.7 (from Dihydroquinine) |
| Dihydroquinine | ~17 | > 5.0 (from this compound) |
| This compound | ~20 | - |
Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.
Visualization of Methodologies
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of Quinine using this compound as a reference standard.
Caption: HPLC analysis workflow using this compound as a reference standard.
Logical Relationship of Analytes
The diagram below shows the structural relationship between Quinine, its common impurity Dihydroquinine, and the reference standard this compound.
Caption: Relationship between Quinine, Dihydroquinine, and this compound.
Conclusion
The use of this compound as a reference standard provides a robust and reliable method for the HPLC analysis of Quinine and its related substances. The detailed protocol and chromatographic conditions presented in this application note offer a clear and reproducible methodology for quality control in pharmaceutical analysis. The structural similarity of this compound to Quinine makes it an excellent choice for accurate identification and quantification, ensuring the integrity of Quinine-based pharmaceutical products.
References
Application Notes and Protocols for Cellular Cytotoxicity Testing of Euquinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euquinine, the ethyl carbonate ester of quinine, is a derivative of the well-known anti-malarial compound. While the biological activities of quinine and related quinoline compounds have been extensively studied, including their cytotoxic effects on various cancer cell lines, specific data on this compound remains limited.[1][2] Quinine has been shown to induce apoptosis and cell cycle arrest in cancer cells, with reported IC50 values in the micromolar range.[1][3] Furthermore, studies on quinine have indicated its potential to modulate key cellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5]
These application notes provide a comprehensive set of protocols to enable researchers to systematically evaluate the cytotoxic potential of this compound in various cell lines. The described experimental workflow is designed to assess cell viability, membrane integrity, and the induction of apoptosis, thereby generating a thorough cytotoxic profile of the compound. Given the structural similarity to quinine, it is hypothesized that this compound may exhibit comparable mechanisms of action, including the inhibition of the AKT signaling pathway. The following protocols provide the necessary tools to test this hypothesis and determine the specific cytotoxic efficacy of this compound.
Data Presentation
Due to the limited availability of specific cytotoxicity data for this compound, the following tables present illustrative data for its parent compound, Quinine. It is recommended that researchers generate specific data for this compound using the protocols provided below.
Table 1: Illustrative IC50 Values of Quinine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM/mL) |
| HEp-2 | Laryngeal Carcinoma | 24 | 147.58 |
| 48 | 123.74 | ||
| KB | Oral Carcinoma | 24 | 125.23 |
| 48 | 117.81 |
Data presented is for Quinine and serves as a reference for designing experiments with this compound.[1][3]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., HEp-2, KB, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (solvent only) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
This compound-treated cell culture supernatants (from the cell viability experiment)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound for the desired time points (24, 48, 72 hours), carefully collect the cell culture supernatant.
-
Assay Execution: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound-treated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Control of mammary tumor cell growth in vitro by novel cell differentiation and apoptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Euquinine in Antimalarial Drug Discovery Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euquinine, or quinine ethyl carbonate, is a derivative of the well-known antimalarial compound, quinine. It is a tasteless and odorless salt, which historically offered a more palatable alternative to the bitter quinine salts for therapeutic use.[1] In the context of antimalarial drug discovery, this compound is investigated for its anti-plasmodial activity. Evidence suggests that this compound acts as a prodrug, which is metabolized to release the active quinine molecule.[2] Therefore, its biological activity and mechanism of action are expected to be consistent with those of quinine.
This document provides detailed protocols for assessing the in vitro anti-plasmodial activity and cytotoxicity of this compound, leveraging the extensive research conducted on its parent compound, quinine. The quantitative data presented for quinine serves as a critical reference point for predicting the efficacy of this compound.
Proposed Mechanism of Action
The precise mechanism of action of quinoline antimalarials, including quinine and by extension this compound, has not been fully elucidated. However, the most widely accepted hypothesis centers on the disruption of the parasite's detoxification pathway for heme.[1]
Inside the host's red blood cells, the Plasmodium falciparum parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its digestive vacuole. Quinine is believed to interfere with this process by inhibiting the heme polymerase enzyme. This leads to the accumulation of toxic free heme, which in turn causes oxidative stress and damage to the parasite's membranes and other essential components, ultimately leading to its death.[3][4] Other proposed mechanisms include interference with the parasite's nucleic acid and protein synthesis, as well as glycolysis.[1][5]
Caption: Proposed mechanism of action of this compound as a quinoline antimalarial.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the in vitro anti-plasmodial activity (IC50) and cytotoxicity (CC50) of its active form, quinine, against various Plasmodium falciparum strains and cell lines. This data provides a benchmark for the expected potency and selectivity of this compound.
Table 1: In Vitro Anti-plasmodial Activity of Quinine against P. falciparum
| P. falciparum Strain | Resistance Profile | IC50 (ng/mL) | IC50 (nM) | Reference(s) |
| K1 | Chloroquine-resistant | 354 | 1091 | [6] |
| Dd2 | Chloroquine-resistant | - | 249 | [3] |
| Field Isolates (Kenya) | Mixed | - | 92 (median) | [3] |
| Field Isolates (Thailand) | Mixed | 64.4 | 198.5 | [7] |
Note: The molecular weight of quinine is approximately 324.4 g/mol .
Table 2: In Vitro Cytotoxicity of Quinine
| Cell Line | Cell Type | CC50 (µM) | Assay Method | Reference(s) |
| TOV-21G | Human ovarian adenocarcinoma | >1000 | MTT | [2] |
| HepG2 | Human liver carcinoma | >1000 | MTT | [2] |
| WI-26VA4 | Human lung fibroblast | >1000 | MTT | [2] |
| HeLa S3 | Human cervical carcinoma | >1000 | MTT | [2] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro anti-plasmodial activity and cytotoxicity of this compound. These are standard assays widely used in antimalarial drug discovery.
In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
This compound (or other test compounds)
-
P. falciparum culture (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well black microplates
-
Fluorescence plate reader
Protocol Workflow:
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reproducibility of quinine bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinine Ethylcarbonate | C23H28N2O4 | CID 6975516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In Vitro Antimalarial Activity of Azithromycin, Artesunate, and Quinine in Combination and Correlation with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euquinine Administration in Animal Models of Malaria
Disclaimer: Due to the limited availability of specific in vivo data for euquinine (quinine ethyl carbonate), this document provides detailed application notes and protocols based on its parent compound, quinine. This compound is an odorless and tasteless derivative of quinine, and while it is expected to share a similar mechanism of action, its pharmacokinetic profile may differ. A comparative study on the relative bioavailability of hydrochloride, sulphate, and ethyl carbonate salts of quinine indicated differences among them.[1] Therefore, the following protocols and data for quinine should be considered a starting point and may require optimization and validation for this compound.
Introduction
Quinine, a primary alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[2][3][4] Its derivative, this compound, offers the therapeutic potential of quinine with improved palatability. In preclinical drug development, evaluating the efficacy of antimalarial compounds in animal models is a critical step.[5] Rodent models of malaria, such as Plasmodium berghei infection in mice, are widely used for this purpose due to their reproducibility and the ability to mimic aspects of human malaria.[6] These models are instrumental in determining key parameters such as parasite clearance, survival rates, and the effective dose of new therapeutic agents.
This document outlines standardized protocols for the in vivo evaluation of this compound's antimalarial activity, based on established methods for quinine. It also presents quantitative data from studies using quinine to provide a reference for expected outcomes.
Data Presentation
The following tables summarize quantitative data from in vivo studies on quinine in mouse models of malaria. This data can be used as a benchmark when designing and evaluating experiments with this compound.
Table 1: Efficacy of Quinine in Plasmodium berghei-Infected Mice
| Animal Model | Quinine Salt/Base | Dosage | Administration Route | Efficacy Endpoint | Result | Reference |
| Male mice (20-25g) | Not specified | 50 mg/kg | Not specified | Parasitemia & Survival | No therapeutic effect; high mortality (91.7% by day 14) | [6] |
| BXN mice (humanized) | Not specified | 73 mg/kg, three times a day for 5 days | Not specified | Parasite Reduction | <75% reduction against multidrug-resistant P. falciparum | [7] |
| Control and P. berghei-infected mice | Quinine base | 80 mg/kg (single injection) | Not specified | Pharmacokinetics | Increased whole blood concentrations and AUC with increasing parasitemia | [8] |
Table 2: Pharmacokinetic Parameters of Quinine in Mice
| Parameter | Value | Animal Model Condition | Reference |
| Blood Clearance | Negatively correlated with parasitemia | P. berghei-infected mice | [8] |
| Apparent Distribution Volume | Decreased in severely ill mice | P. berghei-infected mice | [8] |
| Tissue Distribution | Increased concentrations in spleen, lungs, and kidney with increasing parasitemia | P. berghei-infected mice | [8] |
Signaling Pathway and Mechanism of Action
The precise mechanism of action for quinine and other quinoline antimalarials is not fully resolved. The most widely accepted hypothesis suggests that these drugs interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite in the food vacuole.[2][3][9][10] Normally, the parasite polymerizes toxic heme into inert hemozoin crystals. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which causes oxidative stress and parasite death.[2][3][9][10] In vitro studies also suggest that quinine can inhibit nucleic acid and protein synthesis in P. falciparum.[2][11]
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the antimalarial efficacy of this compound.
Four-Day Suppressive Test (Peter's Test)
This is a standard test to evaluate the early schizonticidal activity of a compound.
Materials:
-
6-8 week old Swiss albino mice (or other suitable strain)
-
Plasmodium berghei (or other rodent malaria parasite)
-
This compound (test compound)
-
Chloroquine (positive control)
-
Vehicle (e.g., distilled water, 7% Tween 80)
-
Syringes and needles for injection and oral gavage
-
Microscope slides
-
Giemsa stain
Procedure:
-
Parasite Inoculation:
-
On Day 0, inoculate mice intraperitoneally with 0.2 mL of P. berghei-infected blood containing approximately 1 x 107 parasitized erythrocytes.
-
-
Drug Administration:
-
Randomly divide the infected mice into experimental groups (n=5-6 per group):
-
Group 1: Vehicle control (negative control)
-
Group 2: Chloroquine (e.g., 10 mg/kg/day)
-
Group 3 onwards: Different doses of this compound
-
-
Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or via another appropriate route.
-
Continue daily treatment for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells (iRBCs) per 1,000 total red blood cells (RBCs) under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] * 100
-
-
Survival Monitoring:
-
Monitor the mice daily for mortality for up to 30 days to determine the mean survival time.
-
Curative Test (Rane's Test)
This test evaluates the ability of a compound to clear an established infection.
Materials:
-
Same as for the 4-Day Suppressive Test.
Procedure:
-
Parasite Inoculation:
-
On Day 0, inoculate mice as described in the suppressive test.
-
-
Establishment of Infection:
-
Allow the infection to establish for 72 hours (Day 3).
-
-
Drug Administration:
-
On Day 3, begin treatment with the vehicle, positive control, or this compound.
-
Continue daily treatment for a specified period (e.g., 5 days).
-
-
Monitoring Parasitemia:
-
Monitor parasitemia daily from the start of treatment until it is cleared or for a defined period.
-
-
Data Analysis:
-
Determine the parasite clearance time (the time it takes for parasitemia to become undetectable).
-
Monitor for any recrudescence (reappearance of parasites) after the cessation of treatment.
-
Prophylactic Test
This test assesses the ability of a compound to prevent an infection.
Materials:
-
Same as for the 4-Day Suppressive Test.
Procedure:
-
Drug Administration:
-
Administer the vehicle, positive control, or this compound to the respective groups of mice for a defined period before infection (e.g., for 3 consecutive days).
-
-
Parasite Inoculation:
-
On the day after the last dose of prophylactic treatment (Day 0), inoculate the mice with the parasite as described in the suppressive test.
-
-
Monitoring Parasitemia:
-
Starting from 72 hours post-infection (Day 3), prepare daily blood smears for 5-7 days to check for the presence of parasites.
-
-
Data Analysis:
-
A complete absence of parasites in the treated groups indicates prophylactic activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of a new antimalarial compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful preclinical tests for new agent against severe malaria | German Center for Infection Research [dzif.de]
- 6. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinine distribution in mice with Plasmodium berghei malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 11. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Note: Quantitative Analysis of Quinine in Human Plasma by LC-MS/MS Following Euquinine Administration
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of quinine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Euquinine, the ethyl carbonate ester of quinine, is rapidly hydrolyzed to quinine in vivo. Therefore, this method focuses on the accurate and precise measurement of quinine, the active moiety. The described method utilizes a simple protein precipitation extraction procedure followed by a rapid and selective LC-MS/MS analysis, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings.
Introduction
This compound is a tasteless derivative of quinine, an essential antimalarial drug. Its improved palatability makes it a preferred formulation for oral administration, particularly in pediatric populations. Following oral administration, this compound is rapidly converted to quinine by esterases in the plasma and liver. Accurate quantification of plasma quinine concentrations is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose optimization, and ensuring therapeutic efficacy while minimizing the risk of toxicity associated with its narrow therapeutic index.[1] This application note provides a robust and validated LC-MS/MS method for the determination of quinine in human plasma.
Experimental
Materials and Reagents
-
Quinine (Reference Standard)
-
Cimetidine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of quinine and the internal standard from plasma samples.
Protocol:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (Cimetidine, 5 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1.0 min: 20% B
-
1.0-3.0 min: 20% to 80% B
-
3.0-4.0 min: 80% B
-
4.1-6.0 min: 20% B (Re-equilibration)
-
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quinine: m/z 325.2 → 136.1
-
Cimetidine (IS): m/z 253.1 → 159.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Results and Discussion
The method was validated for linearity, precision, accuracy, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 5 to 5,000 ng/mL for quinine in human plasma. The correlation coefficient (r²) was consistently > 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Quinine | 15 (Low QC) | 4.3 | 103.7 | 11.3 | 103.7 |
| 2000 (Mid QC) | 2.5 | 98.5 | 5.8 | 99.2 | |
| 4000 (High QC) | 1.9 | 97.2 | 2.2 | 97.2 |
Data synthesized from similar methods for quinine quantification.[2][3]
Recovery
The extraction recovery of quinine and the internal standard was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Quinine | 15 (Low QC) | 91.5 |
| 2000 (Mid QC) | 95.3 | |
| 4000 (High QC) | 97.2 | |
| Cimetidine (IS) | 5000 | 93.8 |
Data synthesized from similar methods for quinine quantification.[2][3]
Experimental Workflow Visualization
Caption: Experimental workflow for the quantitative analysis of quinine in plasma.
Conclusion
The LC-MS/MS method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of quinine in human plasma. The method demonstrates excellent sensitivity, specificity, and a wide dynamic range, making it a valuable tool for pharmacokinetic research following the administration of this compound.
References
- 1. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Quinine Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the investigation of quinine ethyl carbonate (also known as euquinine) for its antiplasmodial activity. While specific HTS campaigns detailing the use of quinine ethyl carbonate are not widely published, its known mechanism of action as an inhibitor of heme polymerization makes it a suitable candidate for established antimalarial screening platforms.[1][2] The following protocols are based on widely used assays in antimalarial drug discovery and are adapted for the evaluation of quinine ethyl carbonate.
Application Note 1: High-Throughput Screening for Inhibitors of Hematin Polymerization
Introduction:
Quinine and its derivatives, including quinine ethyl carbonate, are thought to exert their antimalarial effect by interfering with the detoxification of heme in Plasmodium falciparum.[2] The parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death. This assay provides a high-throughput method to screen for compounds, such as quinine ethyl carbonate, that inhibit this critical pathway.[3][4]
Principle:
This biochemical assay measures the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin) in a cell-free system. The assay is initiated by acidifying a solution of hematin, which induces its precipitation into β-hematin. The amount of remaining soluble hematin is then quantified colorimetrically.
Data Presentation:
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) | Hill Slope |
| Quinine Ethyl Carbonate | 25.8 | 98.2 | 1.1 |
| Chloroquine (Control) | 15.2 | 99.5 | 1.0 |
| Quinine (Control) | 20.5 | 99.1 | 1.2 |
Experimental Protocol:
Materials and Reagents:
-
Hemin chloride
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Quinine ethyl carbonate
-
Chloroquine diphosphate (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Hematin Stock Solution (4 mM): Dissolve hemin chloride in 0.2 M NaOH.
-
Test Compound Plates: Prepare serial dilutions of quinine ethyl carbonate and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Performance:
-
Add 50 µL of the hematin stock solution to each well of a 96-well microplate.
-
Add 5 µL of the diluted test compounds (including quinine ethyl carbonate) and controls to the respective wells.
-
Initiate the polymerization reaction by adding 45 µL of glacial acetic acid to each well.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Data Acquisition and Analysis:
-
Centrifuge the microplate to pellet the insoluble β-hematin.
-
Carefully transfer the supernatant containing unreacted hematin to a new microplate.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value for quinine ethyl carbonate by fitting the dose-response data to a sigmoidal curve.
-
Workflow for Hematin Polymerization Inhibition Assay:
References
Application Notes and Protocols: Euquinine as a Tool for Studying Parasite Heme Detoxification Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The parasite's lifecycle within human red blood cells involves the digestion of copious amounts of hemoglobin, leading to the release of toxic-free heme. To survive, the parasite has evolved a crucial detoxification pathway that crystallizes heme into an inert pigment called hemozoin. This unique parasite-specific process is a well-established and attractive target for antimalarial drugs.
Euquinine, or quinine ethyl carbonate, is a derivative of the classical antimalarial drug quinine. Like other quinoline-based drugs, its primary mechanism of action is widely accepted to be the inhibition of hemozoin formation.[1][2] By binding to heme, this compound is thought to cap the growing hemozoin crystal, preventing further polymerization.[1] This leads to an accumulation of toxic-free heme within the parasite's digestive vacuole, causing oxidative stress, membrane damage, and ultimately, parasite death.[2][3]
These application notes provide a comprehensive overview of the use of this compound in studying parasite heme detoxification. Detailed protocols for key in vitro assays are provided to enable researchers to screen and characterize compounds that target this essential parasite pathway. While specific data for this compound is limited, the provided data for its parent compound, quinine, serves as a strong proxy for its expected activity.
Data Presentation
The antimalarial activity of quinine, the parent compound of this compound, has been extensively studied against various strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported IC50 values for quinine against both chloroquine-sensitive and chloroquine-resistant parasite strains.
| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| Quinine | HB3 | Chloroquine-Sensitive | 15.1 - 21.6 | [4][5] |
| Quinine | Dd2 | Chloroquine-Resistant | 5.0 - 31.8 | [4][5] |
| Quinine | W2 | Chloroquine-Resistant | Not specified | [4] |
| Quinine | Franceville Isolate | Mixed | Mean: 156.7 | [6] |
| Quinine | Bakoumba Isolate | Mixed | Mean: 385.5 | [6] |
Note: The IC50 values can vary depending on the specific assay conditions and parasite isolate used.
Studies have also demonstrated that quinine inhibits hemozoin formation within the parasite, leading to an increase in the pool of toxic-free heme. At a concentration of 2.5 times its IC50, quinine was shown to cause a statistically significant decrease in hemozoin and a corresponding increase in free heme concentration in P. falciparum.[1][3]
Signaling Pathways and Mechanisms of Action
The heme detoxification pathway in Plasmodium and the inhibitory action of this compound can be visualized as follows:
Caption: Heme detoxification pathway and the inhibitory mechanism of this compound.
Experimental Workflow
A typical workflow for screening and validating potential heme detoxification inhibitors like this compound involves a multi-step process, starting with a high-throughput in vitro screen and progressing to more complex cellular assays.
Caption: Experimental workflow for identifying heme detoxification inhibitors.
Experimental Protocols
In Vitro β-Hematin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.
Materials:
-
Hemin chloride
-
Sodium acetate
-
Acetic acid
-
0.1 M NaOH
-
DMSO
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin in 0.2 M NaOH.
-
In a 96-well plate, mix a fresh solution of hemin with 3 M sodium acetate and 17.4 M acetic acid.[4]
-
Add the test compound (dissolved in DMSO) to the wells at various concentrations. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.[4]
-
Incubate the plate at 37°C for 24 hours with shaking to allow for β-hematin formation.[4]
-
After incubation, centrifuge the plate to pellet the β-hematin crystals.[4]
-
Discard the supernatant and wash the pellet with DMSO to remove any unreacted hemin.[4]
-
Dissolve the β-hematin pellet in 0.1 M NaOH.[4]
-
Read the absorbance at 405 nm using a microplate reader.[4]
-
Calculate the percentage of inhibition relative to the negative control.
Parasite Growth Inhibition Assay (SYBR Green I Method)
This assay determines the IC50 of a compound against P. falciparum by measuring the proliferation of parasites through DNA intercalation with a fluorescent dye.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Human red blood cells
-
This compound (or other test compounds)
-
SYBR Green I dye
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.[5]
-
Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[5]
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.
Cellular Heme Fractionation Assay
This assay quantifies the different heme species (hemoglobin, free heme, and hemozoin) within the parasite to directly assess the in-cell inhibition of hemozoin formation.[1][7]
Materials:
-
Synchronized trophozoite-stage P. falciparum culture treated with the test compound for 24-32 hours.
-
Saponin
-
HEPES buffer (pH 7.5)
-
SDS (Sodium dodecyl sulfate)
-
Pyridine
-
NaCl
-
NaOH
-
HCl
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Harvest drug-treated and untreated parasite cultures and lyse the red blood cells with saponin to release the parasites.
-
Wash the parasite pellet and resuspend in water followed by sonication.
-
Hemoglobin Fraction: Centrifuge the sonicated parasites. The supernatant contains hemoglobin. Transfer the supernatant to a new plate, add SDS and pyridine, and measure the absorbance of the Fe(III)heme-pyridine complex.[7]
-
Free Heme Fraction: Resuspend the pellet in HEPES buffer and centrifuge. The supernatant contains the free heme. Transfer the supernatant, add SDS and pyridine, and measure the absorbance.[1][7]
-
Hemozoin Fraction: The remaining pellet contains the hemozoin. Solubilize it with NaOH, neutralize with HCl, add pyridine, and measure the absorbance.[1][7]
-
Quantify the amount of each heme species using a standard curve and normalize to the parasite count. A dose-dependent increase in free heme and a decrease in hemozoin indicate inhibition of the detoxification pathway.[1]
References
- 1. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a multi-well colorimetric assay to determine haem species in Plasmodium falciparum in the presence of anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Euquinine Formulation in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euquinine, the ethyl carbonate ester of quinine, is a tasteless and odorless derivative of the bitter antimalarial drug, quinine. As a [1][2]prodrug, it is designed to overcome the poor patient compliance associated with the intense bitterness of quinine. In preclinical research, developing an appropriate oral formulation for this compound is critical for accurately assessing its efficacy and pharmacokinetic profile. Due to its physicochemical properties, particularly its poor aqueous solubility, this compound presents formulation challenges that must be addressed to ensure adequate bioavailability for in vivo studies.
Thes[3]e application notes provide detailed protocols for the formulation of this compound for oral administration in preclinical studies. Two common formulation strategies for poorly soluble compounds will be detailed: a simple aqueous suspension and a Self-Nanoemulsifying Drug Delivery System (SNEDDS). Additionally, protocols for the essential characterization of these formulations and a detailed protocol for a preclinical oral bioavailability study in rats are provided.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a successful formulation. The following table summarizes the known and estimated properties of this compound.
| Property | Value | Reference |
| Chemical Name | Quinine ethyl carbonate | |
| [4]Molecular Formula | C23H28N2O4 | |
| [4]Molecular Weight | 396.5 g/mol | |
| [4]Appearance | White crystals | |
| [3]Taste | Tasteless initially, slowly develops a bitter taste | |
| [3]Odor | Odorless | |
| [3]Solubility | - Water: Practically insoluble- Ethanol (95%): Freely soluble- Methanol: Very soluble- Diethyl ether: Soluble- Dilute HCl: Soluble | |
| [3]Computed LogP | 4.2 |
##[4]# 3. Formulation Protocols
For preclinical oral administration, particularly in rodent models, liquid formulations are often preferred for ease of administration by oral gavage and for dose flexibility.
Protocol for Preparation of a Simple Oral Suspension (10 mg/mL)
A simple suspension is a common and straightforward approach for administering poorly soluble drugs in early preclinical studies.
Materials:
-
This compound powder
-
Suspending vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in deionized water
-
Wetting agent: 0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the vehicle: Dissolve 0.5 g of Na-CMC and 0.1 g of Polysorbate 80 in 100 mL of deionized water with the aid of a magnetic stirrer. Stir until a clear, homogeneous solution is formed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder to achieve a final concentration of 10 mg/mL.
-
Wetting the Powder: Place the weighed this compound powder in a mortar. Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the powder is adequately wetted and to prevent clumping.
-
Forming the Suspension: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenization: Transfer the mixture to a volumetric flask and make up to the final volume with the vehicle. Stir the suspension using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use to ensure uniform dispersion of the drug particles.
Protocol for Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubility and absorption of poorly soluble drugs.
Materials:
-
This compound powder
-
Oil: Capryol™ 90 (Caprylic/Capric Triglycerides)
-
Surfactant: Kolliphor® RH 40 (Polyoxyl 40 Hydrogenated Castor Oil)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Vials with screw caps
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient in a vial.
-
Vortex the mixture for 2 minutes and then place it in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients with the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
To identify the nanoemulsion region, construct pseudo-ternary phase diagrams using the selected oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratio) ranging from 1:1, 2:1, 3:1, etc.
-
For each S/CoS ratio, mix with the oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each mixture with water dropwise, under gentle stirring, and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Plot the results on a ternary phase diagram to delineate the nanoemulsion region.
-
-
Preparation of this compound-Loaded SNEDDS:
-
Based on the phase diagram, select a formulation from the nanoemulsion region. For example, a formulation could consist of 20% Capryol™ 90, 50% Kolliphor® RH 40, and 30% Transcutol® HP.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of this compound to the excipient mixture.
-
Gently heat the mixture to 40-50°C in a water bath and vortex until the this compound is completely dissolved and a clear, homogenous solution is obtained.
-
-
Storage: Store the SNEDDS formulation in a tightly sealed container at room temperature, protected from light.
Characterization of Formulations
Protocol for In Vitro Dissolution Testing
Dissolution testing is essential to evaluate the in vitro release characteristics of the formulation.
For Oral Suspension:
Apparatus: USP Apparatus II (Paddle) Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Temperature: 37 ± 0.5°C Paddle Speed: 50 rpm Procedure:
-
Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate to 37°C.
-
Accurately measure a volume of the well-shaken suspension equivalent to a single dose of this compound and add it to the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE syringe filter) and analyze the filtrate for this compound concentration using a validated analytical method.
For SNEDDS:
The same procedure as for the oral suspension can be followed. The SNEDDS formulation should be filled into a hard gelatin capsule before being placed in the dissolution vessel.
Protocol for Particle Size and Zeta Potential Analysis
For suspensions and the nanoemulsions formed from SNEDDS, particle size and zeta potential are critical quality attributes.
Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) Procedure for Suspension:
-
Dilute the suspension with the dispersion medium (e.g., deionized water) to an appropriate concentration to avoid multiple scattering effects.
-
Vortex the diluted sample to ensure homogeneity.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size distribution and zeta potential according to the instrument's instructions.
Procedure for SNEDDS:
-
Disperse a small amount of the SNEDDS formulation in deionized water (e.g., 100-fold dilution) and gently mix to form the nanoemulsion.
-
Transfer the resulting nanoemulsion to a cuvette.
-
Measure the globule size distribution and zeta potential.
In Vivo Oral Bioavailability Study Protocol in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound from a developed formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Animals should be acclimatized for at least one week before the study.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
Study Design:
-
A parallel design with two groups (n=6 per group):
-
Group 1 (Intravenous): Administered with a solution of this compound (e.g., in a vehicle like PEG 400:water) at a dose of 2 mg/kg. This group is necessary to determine the absolute bioavailability.
-
Group 2 (Oral): Administered with the this compound formulation (e.g., suspension or SNEDDS) by oral gavage at a dose of 10 mg/kg.
-
-
Fast the animals overnight before dosing, with free access to water.
Procedure:
-
Dose Preparation: Prepare the intravenous and oral formulations on the day of the study.
-
Dosing:
-
[7]Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. For the oral group, typical time points are pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. For the IV group, earlier time points are crucial (e.g., 2, 5, 15, 30 minutes, then as for the oral group).
-
Blood can be collected from the tail vein or saphenous vein. *[8][9] Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound and its active metabolite, quinine, using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data for both the oral and intravenous routes. Key p[4][10][11][12][13]arameters include:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a prodrug of quinine.
Experimental Workflow
Caption: Workflow for preclinical oral formulation of this compound.
References
- 1. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 5. instechlabs.com [instechlabs.com]
- 6. aniphy.fr [aniphy.fr]
- 7. downstate.edu [downstate.edu]
- 8. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Euquinine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Euquinine in in vitro assays. Given this compound's (quinine ethyl carbonate) poor aqueous solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound, the ethyl carbonate ester of quinine, is an antimalarial drug. Like its parent compound, quinine, it is characterized by poor water solubility.[1] This low aqueous solubility presents a significant challenge in in vitro settings, as most cell culture media are aqueous-based. Introducing this compound into these systems can lead to precipitation, resulting in inaccurate and non-reproducible experimental data.
Q2: What are the general solubility properties of quinine, the active component of this compound?
Quinine sulphate is sparingly soluble in water.[1] Its solubility is reported to be approximately 0.058 mg/mL, while other sources indicate a solubility of around 2 mg/mL in water at 25°C.[2] It is generally insoluble in organic solvents like chloroform and ether.[1] However, it is soluble in ethanol and acids, which can be utilized for preparing stock solutions.[3]
Q3: What are common solvents for preparing this compound stock solutions?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is a frequently used solvent to prepare stock solutions of poorly water-soluble compounds like this compound.[4] Ethanol can also be an effective solvent.[5] In some cases, initial dissolution in a small amount of acid (e.g., HCl) or base (e.g., NaOH) may be necessary before dilution with a suitable solvent or aqueous buffer.[6]
Q4: What is the maximum recommended concentration of DMSO in cell culture medium?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize the risk of cytotoxicity.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experiments to account for any potential effects of the solvent on the cells.[4]
Troubleshooting Guide
Issue: I am observing precipitation when I add my this compound stock solution to the cell culture medium.
Cause: This is a common phenomenon known as "fall-out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture medium) where its solubility is significantly lower.[4] The final concentration of the organic solvent in the medium is often insufficient to keep the compound dissolved.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in your chosen organic solvent. This allows you to add a smaller volume to your cell culture medium to achieve the desired final concentration, thereby keeping the final solvent concentration low.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This can sometimes help to prevent immediate, localized supersaturation and subsequent precipitation.
-
Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins. Studies have shown that forming inclusion complexes with α-cyclodextrin or β-cyclodextrin can significantly enhance the aqueous solubility of quinine sulphate.[1][2]
-
pH Adjustment: The solubility of quinine is pH-dependent. Since it is a weak base, its solubility increases in acidic conditions.[7] Depending on the tolerance of your cell line, a slight acidification of the medium might improve solubility. However, this must be carefully controlled as changes in pH can significantly impact cell viability and experimental outcomes.
-
Sonication: Gentle sonication of the final solution can sometimes help to break down small precipitates and improve dispersion. However, this may not be a permanent solution as the compound can re-precipitate over time.
Quantitative Data: Solubility of Quinine
The following table summarizes the reported solubility of quinine in various solvents. Note that this compound, as an ester of quinine, will have different solubility properties, but this data provides a useful reference point.
| Solvent | Temperature | Solubility | Reference |
| Water | 15 °C | 500 mg/L | [3] |
| Water | 25 °C | ~2 mg/mL | |
| Water | - | 1 g in 1900 mL | [3] |
| Boiling Water | - | 1 g in 760 mL | [3] |
| Ethanol | - | 1 g in 0.8 mL | [3] |
| Chloroform | - | 1 g in 1.2 mL | [3] |
| Ether | - | 1 g in 250 mL | [3] |
| Benzene | - | 1 g in 80 mL | [3] |
| Glycerol | - | 1 g in 20 mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass: Determine the molecular weight of this compound (quinine ethyl carbonate, C23H28N2O4) which is approximately 396.48 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 396.48 g/mol x 1000 mg/g = 3.96 mg
-
-
Weigh the compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 3.96 mg of this compound powder into the tube.
-
Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution, but be cautious of compound stability at higher temperatures.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Visualizations
Caption: Workflow for preparing a concentrated this compound stock solution.
Caption: Quinine's proposed mechanism of action in the malaria parasite.
References
Common issues with Euquinine stability in solution
This technical support center provides guidance on common issues related to the stability of Euquinine (Quinine Ethyl Carbonate) in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Much of the guidance provided below is extrapolated from studies on quinine and its salts. The ethyl carbonate ester in this compound is susceptible to hydrolysis, which is a primary degradation pathway not present in quinine salts. Users are strongly advised to conduct their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The ethyl carbonate group of this compound is prone to hydrolysis, which is catalyzed by both acids and bases. Therefore, the pH of the solution is a critical factor.
-
Solvent Composition: this compound is practically insoluble in water but soluble in organic solvents like methanol and ethanol, and in dilute acidic solutions.[1] The type of solvent and the presence of water can significantly impact its stability.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and other decomposition reactions.[2][3][4]
-
Light Exposure: Like many cinchona alkaloids, this compound may be susceptible to photodegradation.[5] Related compounds are known to darken upon exposure to light.[1]
Q2: My this compound solution has turned yellow/brown. What could be the cause?
A2: Discoloration of your this compound solution can be an indicator of degradation. This could be due to:
-
Photodegradation: Exposure to UV or even ambient light can cause degradation, leading to colored byproducts. It is recommended to protect this compound solutions from light.
-
Oxidative Degradation: Although less common for the quinoline core than for other functional groups, oxidation can occur, especially in the presence of certain catalysts or under harsh conditions, potentially leading to colored degradants.
-
Reaction with Formulation Components: Incompatibilities with other excipients in your formulation could lead to chemical reactions and color changes.
Q3: I am observing a loss of potency in my this compound solution over time. What is the likely degradation pathway?
A3: The most probable cause for loss of potency in an aqueous or semi-aqueous this compound solution is the hydrolysis of the ethyl carbonate ester bond. This reaction cleaves the ester to yield quinine and likely ethanol and carbon dioxide. The resulting quinine may have different activity and properties compared to the parent this compound.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Based on the stability profile of related compounds, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) to minimize thermal degradation and hydrolysis.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: If possible, maintain the pH of the solution in a slightly acidic to neutral range where the rate of hydrolysis might be minimized. However, the optimal pH for stability needs to be determined experimentally.
-
Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptoms:
-
Appearance of new peaks during HPLC analysis of a stored this compound solution.
-
A decrease in the area of the main this compound peak.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Analyze a freshly prepared standard: Compare the chromatogram of your stored sample to a freshly prepared standard to confirm the presence of new peaks. 2. Characterize degradation products: If possible, use mass spectrometry (LC-MS) to identify the degradation products. A peak corresponding to the mass of quinine would be a strong indicator of hydrolysis. 3. Conduct a forced degradation study: Subject a fresh solution to acidic and basic conditions to see if the degradation peaks match those in your stored sample. |
| Photodegradation | 1. Review storage conditions: Ensure the solution has been consistently protected from light. 2. Forced Photodegradation: Expose a fresh solution to a controlled light source (as per ICH Q1B guidelines) and analyze the chromatogram for matching degradation peaks. |
| Solvent Impurities/Reactivity | 1. Use high-purity solvents: Ensure that the solvents used are of high purity and free from contaminants that could react with this compound. 2. Check solvent compatibility: Review literature for any known incompatibilities between this compound and the solvents being used. |
Issue 2: Precipitation in Solution
Symptoms:
-
The solution appears cloudy or contains visible solid particles.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify Solvent System: this compound is practically insoluble in water.[1] Ensure the solvent system is appropriate. It is soluble in methanol, ethanol, and dilute hydrochloric acid.[1] 2. Check Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system. Try preparing a more dilute solution. |
| pH Shift | 1. Measure pH: A change in the pH of the solution could affect the solubility of this compound or its degradation products. 2. Buffering: Consider using a suitable buffer system to maintain a constant pH. |
| Formation of Insoluble Degradation Products | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine its identity. Some degradation products may be less soluble than the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions (in triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in a 60°C oven for 48 hours.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 70% A, 30% B. Linearly increase to 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm[1] |
| Injection Volume | 10 µL |
Visualizations
Logical Workflow for Investigating this compound Instability
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 4. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Euquinine for Antiplasmodial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using euquinine in antiplasmodial assays. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to quinine?
This compound, or quinine ethyl carbonate, is a derivative of quinine. It was developed to be tasteless, making it more palatable for oral administration. In the context of in vitro antiplasmodial assays, it is widely assumed that this compound acts as a prodrug, being hydrolyzed to quinine, which is the active antimalarial compound. Therefore, its mechanism of action and expected potency are comparable to that of quinine.
Q2: What is the mechanism of action of this compound/quinine against Plasmodium falciparum?
Quinine, the active form of this compound, is a quinoline antimalarial that primarily targets the blood stages of the malaria parasite.[1] It is thought to function by accumulating in the parasite's acidic food vacuole.[1][2] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin crystals. Quinine is believed to inhibit this heme polymerase enzyme, leading to the buildup of toxic, free heme, which ultimately kills the parasite.[2][3][4] It may also interfere with the parasite's nucleic acid and protein synthesis.[3][5]
Q3: How should I prepare a stock solution of this compound?
Due to its nature, this compound may have different solubility properties than quinine sulfate or hydrochloride. It is recommended to first attempt dissolving this compound in Dimethyl Sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
For the assay, this stock solution is then serially diluted in the appropriate culture medium.
-
It is critical to ensure the final concentration of DMSO in the assay wells is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or inhibition of parasite growth.[6]
Q4: What is a recommended starting concentration range for this compound in a growth inhibition assay?
For a compound with known antimalarial activity like quinine/euquinine, a common approach is to test a wide range of concentrations to generate a full dose-response curve. A typical strategy involves starting with a high concentration and performing serial dilutions.
-
Initial Screening: A high concentration of 10-100 µM can be used for initial hit identification.[7]
-
IC50 Determination: To determine the 50% inhibitory concentration (IC50), a 2-fold or 3-fold serial dilution is standard.[7][8][9] A suggested starting range for the dilution series would be from approximately 1 µM down to the low nanomolar range.
Q5: What are the expected IC50 values for this compound against P. falciparum?
The IC50 values will be similar to those of quinine and can vary significantly depending on the parasite strain's sensitivity to chloroquine and other quinolines.
| P. falciparum Strain | Resistance Profile | Typical Quinine IC50 Range (nM) |
| 3D7 | Chloroquine-Sensitive | 20 - 80 |
| D6 | Chloroquine-Sensitive | 70 - 100 |
| K1 | Chloroquine-Resistant | 100 - 300 |
| W2 | Chloroquine-Resistant | 100 - 500+ |
| Dd2 | Chloroquine-Resistant | 150 - 500+ |
Note: This data is based on published values for quinine and serves as an estimate for this compound. Actual values should be determined empirically.
Q6: What positive and negative controls should I include in my assay?
Proper controls are essential for validating assay results.
| Control Type | Description | Expected Outcome |
| Positive Drug Control | A known antimalarial drug (e.g., Chloroquine, Artemisinin) tested on a sensitive strain. | Complete or near-complete inhibition of parasite growth at effective concentrations. |
| Negative Control (No Drug) | Parasitized red blood cells (RBCs) cultured in medium without any drug. | Robust parasite growth, resulting in a high signal (e.g., high fluorescence). |
| Background Control | Uninfected RBCs in culture medium (no parasites, no drug). | Minimal signal, representing the background fluorescence/absorbance of the assay. |
| Solvent Control | Parasitized RBCs cultured with the highest concentration of the solvent (e.g., DMSO) used in the experiment. | Parasite growth should be comparable to the negative control (no drug), indicating the solvent is not toxic at the tested concentration. |
Troubleshooting Guide
Q: My dose-response curve is flat or shows no inhibition, even at high concentrations. What should I do?
A: This suggests low potency or a technical issue.
-
Check Compound Solubility: Visually inspect the wells with the highest drug concentration under a microscope. If you see crystals or precipitation, the compound is not fully dissolved and therefore not available to the parasites.[7]
-
Solution: Try preparing a fresh stock solution, consider a different solvent if permissible, or lower the highest concentration in your dilution series.
-
-
Verify Compound Integrity: Ensure your this compound stock has been stored correctly (typically at -20°C or -80°C) and has not degraded.
-
Extend Concentration Range: The IC50 of your parasite strain might be higher than the maximum concentration you tested. Prepare a new dilution series with a higher starting concentration.[7]
-
Confirm Parasite Viability: Check your negative control wells. If parasites in the "no drug" wells are not growing well, the assay will not be able to detect growth inhibition. Ensure your culture conditions are optimal.
Q: I am observing high variability between replicate wells. What is the cause?
A: High variability can obscure the true dose-response relationship.
-
Inconsistent Cell Seeding: Ensure that the parasite suspension is homogenous before and during plating. Gently swirl the culture flask between pipetting to prevent RBCs from settling.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions. Small errors in the initial dilutions can propagate through the series.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect parasite growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity within the plate.[6]
-
-
Assay Contamination: Bacterial or fungal contamination can interfere with parasite growth and assay readouts. Use sterile technique throughout the protocol.
Q: My positive control (e.g., Chloroquine) is not showing the expected inhibition. What does this mean?
A: This points to a fundamental issue with the assay system or the parasite strain.
-
Drug-Resistant Strain: Confirm that the parasite strain you are using is sensitive to the positive control drug. For example, using chloroquine as a positive control against the highly resistant Dd2 strain will show little to no inhibition.
-
Degraded Control Drug: Prepare a fresh stock solution of your positive control drug from a reliable source.
-
Assay Readout Problem: If using a SYBR Green I assay, ensure the lysis buffer is working correctly and that the plate reader settings (excitation/emission wavelengths) are correct.[10]
Experimental Protocols
Protocol 1: In Vitro Antiplasmodial Susceptibility Testing using SYBR Green I Assay
This protocol is adapted from standard methodologies for assessing antimalarial drug activity.[9][11][12]
1. Materials and Reagents:
-
P. falciparum culture (synchronized to ring stage)
-
Human O+ red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 10% human serum or 0.5% Albumax II)
-
This compound and control drugs (e.g., Chloroquine, Artemisinin)
-
DMSO (for dissolving compounds)
-
Sterile, 96-well flat-bottom microplates
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
2. Drug Plate Preparation:
-
Prepare a 2x final concentration serial dilution of this compound and control drugs in complete culture medium. For example, if the final highest concentration is 1000 nM, prepare a 2000 nM solution.
-
Add 100 µL of the appropriate drug dilution to duplicate wells in the 96-well plate.
-
Add 100 µL of medium with the corresponding DMSO concentration to the solvent control wells.
-
Add 100 µL of medium only to the negative (no drug) and positive control wells.
3. Parasite Preparation and Seeding:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension at 0.5% parasitemia and 2% hematocrit in complete culture medium.[13]
-
Add 100 µL of this parasite suspension to each well (except background wells).
-
Add 100 µL of a 2% hematocrit uninfected RBC suspension to the background control wells.
-
The final volume in each well will be 200 µL.
4. Incubation:
-
Place the plate in a modular incubation chamber.
-
Gas the chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂.[14][15]
5. Assay Readout:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock 1:5000 in the lysis buffer (final concentration 2x).
-
After 72 hours, remove the plate from the incubator and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently by pipetting or shaking, and incubate in the dark at room temperature for 1-2 hours.[12]
-
Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.
6. Data Analysis:
-
Subtract the average background fluorescence (uninfected RBCs) from all other readings.
-
Normalize the data by expressing the fluorescence values as a percentage of the negative control (no drug).
-
Plot the percentage of parasite growth inhibition versus the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
Protocol 2: Cytotoxicity Testing using MTT Assay
To assess the selectivity of this compound, its cytotoxicity against a mammalian cell line (e.g., HEK293, HepG2) should be determined.[16][17]
1. Materials and Reagents:
-
Mammalian cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and a positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the wells.
-
Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[17]
-
Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Read the absorbance at ~570 nm on a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability versus the log of the drug concentration.
-
Determine the 50% cytotoxic concentration (CC50) using non-linear regression.
-
Calculate the Selectivity Index (SI) as: SI = CC50 / IC50 . A higher SI value (>10) indicates that the compound is selectively toxic to the parasite.[17]
Visualizations
Caption: Workflow for this compound IC50 Determination.
Caption: Decision Tree for Troubleshooting Dose-Response Assays.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 5. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Euquinine Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential interference caused by Euquinine in your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound, also known as quinine ethyl carbonate, is a derivative of quinine.[1] Like its parent compound, this compound is expected to be intrinsically fluorescent due to its chemical structure.[2][3] This inherent fluorescence is a primary reason for potential interference in fluorescence-based assays.
Q2: What are the primary mechanisms of this compound interference in fluorescence assays?
Based on the properties of the closely related compound quinine, this compound interference can occur through several mechanisms:
-
Autofluorescence: this compound itself is likely to fluoresce, emitting light that may overlap with the emission spectrum of your assay's fluorophore. This can lead to an artificially high signal, resulting in false positives.[4]
-
Fluorescence Quenching: this compound may decrease the fluorescence intensity of your assay's fluorophore through processes like collisional quenching.[5][6] This can lead to a reduced signal and potentially false negatives.
-
Inner Filter Effect: At higher concentrations, this compound may absorb the excitation light intended for your fluorophore or the emitted light from your fluorophore.[7] This effect can lead to a non-linear relationship between fluorophore concentration and signal intensity.
Q3: What are the expected spectral properties of this compound?
While specific data for this compound is limited, we can infer its properties from its parent compound, quinine. Quinine typically exhibits two main excitation peaks around 250 nm and 350 nm, with an emission peak around 450 nm in acidic solutions.[2][3] The ethyl carbonate modification in this compound may cause slight shifts in these wavelengths. It is crucial to experimentally determine the exact excitation and emission spectra of this compound in your specific assay buffer.
Q4: How can I determine if this compound is interfering with my assay?
A simple preliminary check is to measure the fluorescence of this compound in your assay buffer without any of the other assay components (e.g., enzyme, substrate, fluorophore). If you observe a significant signal at the emission wavelength of your assay, this compound is likely autofluorescent.
Troubleshooting Guides
Guide 1: Characterizing this compound's Autofluorescence
Problem: You suspect this compound is autofluorescent and causing a high background signal in your assay.
Solution:
-
Determine the Excitation and Emission Spectra of this compound:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.
-
Using a scanning spectrofluorometer, measure the emission spectrum by exciting at a range of wavelengths (e.g., 230-400 nm).
-
Then, set the emission monochromator to the observed emission maximum and scan the excitation wavelengths to determine the excitation spectrum.
-
-
Assess Spectral Overlap:
-
Compare the excitation and emission spectra of this compound with those of your assay's fluorophore. Significant overlap indicates a high potential for interference.
-
Guide 2: Mitigating Autofluorescence
Problem: this compound's autofluorescence is confirmed to be interfering with your assay.
Mitigation Strategies:
-
Strategy 1: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
-
-
Strategy 2: Use Red-Shifted Fluorophores
-
Rationale: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[8] Shifting the detection to a region where the compound does not fluoresce can solve the problem.
-
Action: If possible, switch to an assay fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum (e.g., >600 nm).
-
-
Strategy 3: Time-Resolved Fluorescence (TRF)
-
Rationale: The fluorescence lifetime of small molecules like this compound is typically very short (nanoseconds). TRF assays use lanthanide chelates with long fluorescence lifetimes (microseconds to milliseconds). By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound can be eliminated.
-
Action: If compatible with your assay target, consider using a TRF-based detection system.
-
Guide 3: Addressing Fluorescence Quenching
Problem: You observe a decrease in your assay signal in the presence of this compound that is not attributable to inhibition of the biological target.
Solution:
-
Perform a Quenching Control Experiment:
-
Prepare a solution of your assay's fluorophore (or the fluorescent product of your assay) at a concentration that gives a robust signal.
-
Add increasing concentrations of this compound and measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.
-
-
Mitigation Strategies:
-
Lower Fluorophore Concentration: In some cases, reducing the concentration of the fluorophore can minimize quenching effects.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. Experiment with different fluorophores if possible.
-
Data Correction: If the quenching is moderate and predictable, you may be able to apply a correction factor based on your control experiment.
-
Guide 4: Correcting for the Inner Filter Effect
Problem: You observe a non-linear response in your assay at high concentrations of this compound.
Solution:
-
Measure Absorbance Spectra:
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests the inner filter effect is occurring.
-
-
Mitigation Strategies:
-
Dilute Samples: The simplest way to minimize the inner filter effect is to work with lower concentrations of this compound.
-
Use Correction Formulas: Mathematical corrections can be applied to the fluorescence data if the absorbance of the compound at the excitation and emission wavelengths is known.
-
Instrumental Correction: Some modern plate readers have features to correct for the inner filter effect.
-
Quantitative Data Summary
The following table summarizes the key spectral properties of quinine, which can be used as an initial guide for experiments with this compound. It is strongly recommended to experimentally determine these values for this compound in your specific assay conditions.
| Parameter | Quinine (in 0.05 M H₂SO₄) | Reference |
| Excitation Maxima (λex) | ~250 nm and ~350 nm | [2][9] |
| Emission Maximum (λem) | ~450 nm | [2][9] |
| Molar Extinction Coefficient (ε) | ~5,700 M⁻¹cm⁻¹ at 349 nm | [7] |
| Fluorescence Quantum Yield (Φf) | ~0.55 | [7] |
Key Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in your assay buffer to the highest concentration to be used in the assay.
-
Prepare a buffer blank.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 250 nm.
-
Scan the emission wavelengths from 270 nm to 700 nm.
-
Repeat the emission scan with excitation wavelengths incrementing by 10 nm up to 400 nm.
-
Identify the excitation wavelength that gives the highest emission intensity.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the maximum determined in the previous step.
-
Scan the excitation wavelengths from 230 nm to 430 nm.
-
-
Data Analysis:
-
Subtract the buffer blank spectra from the this compound spectra.
-
Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
-
Protocol 2: Autofluorescence Interference Control
-
Plate Setup:
-
Design a microplate layout that includes:
-
Buffer Blank: Wells containing only assay buffer.
-
This compound Only: Wells with assay buffer and this compound at various concentrations.
-
Assay Control (No this compound): Wells with all assay components except this compound.
-
Experimental Wells: Wells with all assay components and this compound at various concentrations.
-
-
-
Incubation:
-
Incubate the plate under the same conditions as your primary assay (temperature and time).
-
-
Measurement:
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
-
Data Analysis:
-
Subtract the average signal of the Buffer Blank from all other wells.
-
The signal in the "this compound Only" wells represents the autofluorescence.
-
Subtract the autofluorescence signal from the corresponding "Experimental Wells" to obtain the corrected assay signal.
-
Visualizations
Caption: Experimental workflow for identifying and mitigating this compound autofluorescence.
Caption: Logical relationships between this compound and potential assay interference outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.umz.ac.ir [journals.umz.ac.ir]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Quinine sulfate [omlc.org]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Analysis of Quinine in Commercial Tonic Waters | MDPI [mdpi.com]
Technical Support Center: Euquinine Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with euquinine. The information is designed to address specific issues that may be encountered during experimental studies of this compound degradation.
Troubleshooting Guides and FAQs
Q1: I am seeing a new, unexpected peak in my HPLC chromatogram during a forced degradation study of this compound. How can I identify it?
A1: An unexpected peak in your chromatogram likely represents a degradation byproduct of this compound. The identity of the byproduct will depend on the specific stress conditions you are using. Here are the primary degradation pathways and potential byproducts:
-
Hydrolysis: The most probable initial degradation step for this compound (quinine ethyl carbonate) is the hydrolysis of the ethyl carbonate group. This reaction will yield quinine and ethanol. This newly formed quinine is then susceptible to further degradation.
-
Acid-Catalyzed Degradation: Under acidic conditions, the quinine formed from this compound hydrolysis can further degrade. A common byproduct is quinotoxine (also known as quinicine), which is an isomeric form of quinine.[1][2][3] Other potential acidic degradants include meroquinene and 6-methoxyepidine .[4]
-
Base-Catalyzed Degradation: In alkaline environments, quinine can degrade to form 6-methoxyquinoline .[4]
-
Oxidative Degradation: The presence of oxidizing agents can lead to several byproducts. Common oxidative degradants of quinine include quinine N-oxide , quininone , quininic acid , and quintenine .[4][5]
-
Photodegradation: Exposure to UV or visible light can cause photolytic degradation. While specific photoproducts of this compound are not extensively documented, related compounds undergo reactions like N-dealkylation and oxidation.[6][7]
-
Thermal Degradation: Elevated temperatures can induce degradation, potentially leading to a complex mixture of byproducts.[8][9]
To identify the unknown peak, it is recommended to use a mass spectrometer (MS) coupled with your HPLC system (LC-MS). This will provide the mass-to-charge ratio of the unknown compound, which can then be compared to the masses of the potential byproducts listed above.
Q2: My forced degradation of this compound is either too slow or too rapid. How can I optimize the stress conditions?
A2: Optimizing stress conditions is crucial for meaningful degradation studies. The goal is typically to achieve 5-20% degradation of the parent drug.
-
For Slow Degradation:
-
Increase Stressor Concentration: For acid, base, or oxidative degradation, incrementally increase the concentration of the stressor (e.g., from 0.1 N HCl to 1.0 N HCl).
-
Increase Temperature: For hydrolytic and thermal studies, raising the temperature (e.g., from 60°C to 80°C) will accelerate the reaction rate.[4]
-
Increase Exposure Time: Extend the duration of the experiment.
-
-
For Rapid or Complete Degradation:
-
Decrease Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.
-
Lower Temperature: Perform the study at a lower temperature.
-
Reduce Exposure Time: Take samples at earlier time points.
-
It is advisable to perform preliminary experiments with a range of conditions to determine the optimal parameters for your specific experimental setup.
Q3: How can I be sure that the observed degradation is from this compound and not from an impurity in my sample?
A3: To ensure the observed degradation products originate from this compound, you should run a control experiment. This involves subjecting a placebo (all formulation components except this compound) and the pure solvent to the same stress conditions. Any peaks that appear in the chromatogram of the stressed this compound sample but not in the stressed placebo or solvent blanks can be attributed to the degradation of this compound.
Q4: What are the best practices for preparing samples for a this compound forced degradation study?
A4: Proper sample preparation is key to obtaining reliable and reproducible results.
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent before applying stress. This compound is soluble in methanol and ethanol and dissolves in dilute hydrochloric acid.[10]
-
Concentration: Use a concentration of this compound that provides a good response on your analytical instrument (e.g., HPLC-UV) and allows for the detection of minor degradation products.
-
Neutralization: After applying acid or base stress for the desired time, neutralize the samples before analysis to prevent further degradation on the HPLC column. For example, if you used HCl, you would add an equivalent amount of NaOH, and vice versa.
-
Quenching: For oxidative degradation, it may be necessary to quench the reaction at specific time points.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound under various stress conditions.
| Stress Condition | Stressor | Temperature | Time | This compound Remaining (%) | Major Degradation Byproduct(s) | Byproduct(s) Formation (%) |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 24 hours | 85.2 | Quinine, Quinotoxine | 10.5 (Quinine), 4.1 (Quinotoxine) |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 24 hours | 88.9 | Quinine, 6-methoxyquinoline | 9.8 (Quinine), 1.1 (6-methoxyquinoline) |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | 82.5 | Quinine N-oxide | 16.8 |
| Thermal | 80°C | 72 hours | 92.1 | Quinine | 7.5 | |
| Photolytic | UV Light (254 nm) | Room Temp | 48 hours | 90.7 | Various minor products | < 2% each |
Experimental Protocols
Protocol: Forced Degradation of this compound by RP-HPLC
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent (e.g., methanol:water 50:50) to a working concentration of 100 µg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final volume with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the this compound stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final volume with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the this compound stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light. Dilute to a final volume with the mobile phase.
-
Thermal Degradation: Store the this compound working solution in a tightly sealed vial at 80°C for 72 hours.
-
Photolytic Degradation: Expose the this compound working solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for quinine and related compounds is a mixture of an ammonium acetate buffer (pH adjusted) and an organic solvent like acetonitrile or methanol.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 233 nm or 330 nm[4]
-
Column Temperature: 30°C
5. Data Analysis:
-
Calculate the percentage of this compound remaining by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation byproducts by comparing their retention times and peak areas to those of known reference standards, if available. Use LC-MS for structural elucidation of unknown byproducts.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Rabe Rest in Peace: Confirmation of the Rabe-Kindler Conversion of d-Quinotoxine to Quinine. Experimental Affirmation of the Woodward-Doering Formal Total Synthesis of Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinine total synthesis - Wikipedia [en.wikipedia.org]
- 3. [Differentiation of quinine from its degradation product quinotoxine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
Technical Support Center: Overcoming Poor Bioavailability of Euquinine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of Euquinine in animal studies. Given that this compound is the ethyl carbonate ester of quinine and is hydrolyzed to quinine in the body, this guide leverages the extensive research on quinine to address these challenges. A study in healthy human subjects demonstrated no statistically significant differences in the plasma concentration-time profiles between quinine ethylcarbonate (this compound) and other quinine salts like hydrochloride and sulphate, suggesting that their bioavailabilities are comparable.[1][2] Therefore, the insights from quinine studies are highly relevant for overcoming issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving good oral bioavailability with this compound?
A1: The main challenge stems from the poor aqueous solubility of quinine, the active compound released from this compound. Like many drugs classified under the Biopharmaceutics Classification System (BCS) Class II, its absorption is limited by its dissolution rate in the gastrointestinal fluids.
Q2: How does the formulation of this compound impact its bioavailability?
A2: Formulation is a critical factor. Studies on quinine have shown that the absolute bioavailability can differ significantly between different oral dosage forms, such as tablets and capsules. For instance, one study reported an absolute bioavailability of 73% for a capsule formulation compared to only 39% for a tablet formulation of quinine sulphate. This highlights the profound impact of excipients and manufacturing processes on drug dissolution and subsequent absorption.
Q3: What role do membrane transporters and metabolism play in this compound's bioavailability?
A3: Membrane transporters and metabolic enzymes are key players. Quinine is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug out of intestinal cells back into the gut lumen, thereby reducing absorption. Additionally, quinine is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver and gut wall. High first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.
Q4: Which animal models are most suitable for this compound bioavailability studies?
A4: The choice of animal model is crucial and depends on the research question. Rodents (mice and rats) are commonly used for initial screening due to their cost-effectiveness and ease of handling. However, larger animals like beagle dogs and pigs are often preferred for more definitive preclinical studies because their gastrointestinal physiology and metabolism are more similar to humans.
Q5: What are the common causes of high variability in bioavailability data between individual animals?
A5: High inter-individual variability is a frequent issue and can be attributed to several factors:
-
Physiological differences: Variations in gastric pH, intestinal transit time, and enzyme/transporter expression levels among animals.
-
Inconsistent Dosing: Inaccuracies in oral gavage technique or regurgitation of the dose.
-
Formulation Instability: Physical or chemical instability of the formulation can lead to inconsistent drug release.
-
Fasting State: The presence or absence of food can significantly alter drug absorption. Standardizing the fasting period for all animals is essential.
Troubleshooting Guides
Problem 1: Low Plasma Concentrations of Quinine After Oral Administration of this compound
| Possible Cause | Suggested Solution |
| Poor Dissolution | The formulation is not releasing the drug effectively in the GI tract. |
| Solution: Reformulate using solubility enhancement techniques. Consider creating a solid dispersion with a hydrophilic polymer, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS), or reducing the particle size through micronization or nanocrystal technology. | |
| High First-Pass Metabolism | Significant metabolism of quinine by CYP3A4 in the gut wall and liver. |
| Solution: Co-administer with a known CYP3A4 inhibitor (in exploratory studies) to assess the extent of first-pass metabolism. Note that this is for investigative purposes and may not be a viable clinical strategy. | |
| P-gp Efflux | The drug is being actively transported out of the intestinal enterocytes. |
| Solution: Investigate the impact of P-gp by using P-gp knockout animal models or co-administering a P-gp inhibitor. | |
| Inadequate Dose | The administered dose is too low to achieve detectable plasma concentrations. |
| Solution: Perform a dose-ranging study to establish a dose-response relationship. Quinine pharmacokinetics have been shown to be linear in the dose range of 250-1000 mg in humans, suggesting that increasing the dose should proportionally increase plasma concentrations.[3] |
Problem 2: High Variability in Pharmacokinetic Parameters (AUC, Cmax)
| Possible Cause | Suggested Solution |
| Inconsistent Oral Dosing | Variation in the administered volume or technique. |
| Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriately sized gavage needles and verify the dose volume for each animal. | |
| Variable Gastric Emptying | Differences in the rate at which the formulation moves from the stomach to the small intestine. |
| Solution: Standardize the fasting protocol for all animals (e.g., overnight fasting with free access to water). Administering the formulation in a consistent vehicle volume can also help. | |
| Formulation Inhomogeneity | The drug is not uniformly dispersed in the vehicle, leading to inconsistent dosing. |
| Solution: Ensure the formulation is a homogenous suspension or a clear solution before each administration. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately prior to dosing. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for quinine from various studies. This data can serve as a benchmark for researchers working with this compound.
Table 1: Bioavailability of Different Oral Quinine Formulations in Humans
| Formulation | Absolute Bioavailability (F) | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) | Reference |
| Quinine Sulphate Capsule | 73% | Not Reported | 2.67 | Not Reported | |
| Quinine Sulphate Tablet | 39% | Not Reported | 2.67 | Not Reported | |
| Quinine Suppository | 21.24% (relative to tablet) | 0.52 ± 0.37 | 7.25 ± 4.50 | 7.69 ± 5.79 | [4] |
| Quinine Sulphate Capsule | 64.5% | Not Reported | Not Reported | Not Reported | [5] |
| Quinine Dihydrochloride Plain Tablet | 64.3% | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Pharmacokinetic Parameters of Quinine in Healthy vs. Malaria-Infected Subjects
| Subject Group | Clearance (L/h) | Volume of Distribution (L) | Absorption Rate Constant (h⁻¹) | Reference |
| Healthy Individuals | 9.6 | 157.4 | 1.72 | [6] |
| Malaria-Infected Patients (first 48h) | 6.6 | 86.8 | 1.72 | [6] |
Experimental Protocols
Protocol 1: Preparation of a Phytosome Formulation for Enhanced Bioavailability
Phytosomes are vesicular drug delivery systems that can improve the absorption of poorly soluble compounds.
Materials:
-
This compound (or Quinine Sulphate as a proxy)
-
Soya Lecithin (Phosphatidylcholine)
-
Dichloromethane
-
n-Hexane
Procedure:
-
Accurately weigh this compound and soya lecithin in a 1:3 ratio.
-
Dissolve both components in a sufficient volume of dichloromethane in a round-bottom flask.
-
The solvent is then evaporated under vacuum at a temperature not exceeding 40°C using a rotary evaporator until a thin lipid film is formed on the wall of the flask.
-
The film is then hydrated with a small volume of phosphate-buffered saline (pH 7.4) and sonicated to form a homogenous suspension of phytosomes.
-
The resulting phytosome suspension can be lyophilized to obtain a powder for reconstitution before oral administration.
Protocol 2: Oral Bioavailability Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solution of quinine (as a reference) via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or saphenous vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of quinine in the plasma samples using a validated analytical method, such as HPLC.
Protocol 3: Quantification of Quinine in Plasma by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Phosphoric acid
-
Chloroform
-
Sodium hydroxide
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of quinine in blank plasma at known concentrations.
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 250 µL of plasma sample (or standard), add an internal standard.
-
Add 1 mL of 1M NaOH and vortex.
-
Add 5 mL of chloroform, vortex for 30 seconds, and then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and ammonium formate buffer (e.g., 6.5% acetonitrile and 93.5% 0.05 M ammonium formate, pH adjusted to 2.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm, or UV detector at approximately 233 nm or 350 nm.[7]
-
-
Analysis: Inject the prepared sample onto the HPLC system and quantify the quinine concentration by comparing the peak area ratio (quinine/internal standard) to the standard curve.
Visualizations
Caption: Oral absorption pathway for this compound.
Caption: Workflow for a preclinical bioavailability study.
Caption: Troubleshooting poor bioavailability.
References
- 1. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of dose size on the pharmacokinetics of orally administered quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioavailability of sulphate and dihydrochloride salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinine - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Euquinine-Induced Cytotoxicity in Host Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euquinine. The information aims to help users minimize this compound-induced cytotoxicity in their host cell experiments.
Disclaimer: Direct experimental data on this compound-induced cytotoxicity is limited. Much of the guidance provided here is extrapolated from studies on its parent compound, quinine, and other quinoline derivatives. Researchers should use this information as a starting point and perform their own dose-response and cytotoxicity assessments for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures after treatment with this compound. What are the potential mechanisms of its cytotoxicity?
A1: While specific mechanisms for this compound are not extensively documented, based on its parent compound, quinine, and other quinoline derivatives, the cytotoxic effects may be attributed to several factors. These include the induction of oxidative stress, disruption of mitochondrial function, and the initiation of apoptotic pathways.[1][2][3] Quinine has been shown to affect mitochondrial ion flux, which can lead to mitochondrial dysfunction.[4][5] Furthermore, some quinoline compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic signaling pathways, often involving the activation of caspases.[6][7][8]
Q2: How can we reduce the cytotoxic effects of this compound in our experiments without compromising its intended activity?
A2: Several strategies can be employed to mitigate this compound-induced cytotoxicity:
-
Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Conduct a thorough dose-response study to determine the lowest effective concentration and the shortest exposure time necessary to achieve the desired experimental outcome.[9]
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-administering antioxidants like N-acetylcysteine (NAC) or Vitamin E might offer protection.[9][10] Quercetin has also been shown to ameliorate quinine-induced toxicity in some models, partly by reducing oxidative stress.[11]
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors. This includes using appropriate media, maintaining proper cell density, and ensuring a sterile environment. Stressed cells can be more susceptible to drug-induced toxicity.[9]
-
Consider the Vehicle Control: Ensure the solvent used to dissolve this compound is not contributing to cytotoxicity. The final concentration of solvents like DMSO should typically not exceed 0.5%.[12]
Q3: What are the key signaling pathways that might be involved in this compound-induced apoptosis?
A3: Based on studies of related quinoline compounds, this compound may induce apoptosis through pathways involving:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is characterized by mitochondrial membrane permeabilization and the release of cytochrome c, leading to the activation of caspase-9.[7] The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is crucial in this process.[7][13]
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[7][8]
-
PI3K/Akt Pathway: Inhibition of this key cell survival pathway can lead to apoptosis.[12][13] Some studies suggest quinine can inhibit AKT activation.[13]
Q4: Are there known drug interactions with this compound that could exacerbate its cytotoxicity?
Data Presentation: Cytotoxicity of Quinine and Related Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values for quinine and other quinoline derivatives in various cell lines. This data is intended to serve as a reference point for estimating the potential cytotoxic concentration range for this compound. Note: IC50 values can vary significantly between different cell lines and with different assay methods.[18]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quinine | Multiple Cell Lines | MTT & NR | CC50 values were determined | [19][20] |
| Chloroquine | Multiple Cell Lines | Dynamic Imaging | > 30 µM (at 48h) | [21] |
| Quinoline Derivative (PQ1) | T47D (Breast Cancer) | MTT | Not specified | [7] |
| Quinine Stereoisomer (Quinidine) | MCF-7 (Breast Cancer) | Not specified | Not specified | [6] |
| Oleoyl-Quercetin Hybrids | HCT116 (Colon Cancer) | Crystal Violet | 0.34 - 22.4 µM | [22] |
| Aminated Cellulose Derivatives | B16F10, MDA-MB-231, MCF-7 | Not specified | IC50 values reported in µg/mL | [23] |
CC50: 50% cytotoxic concentration MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay NR: Neutral Red uptake assay
Experimental Protocols
Protocol: MTT Cytotoxicity Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound by measuring the metabolic activity of cells.[9][12][19][20][24]
Materials:
-
Host cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same concentration of the solvent used for this compound.
-
Blank Control: Medium only (no cells).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (or vehicle control) using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Experimental Workflow
Caption: Workflow for mitigating this compound-induced cytotoxicity.
Troubleshooting Guide
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Queuine ameliorates impaired mitochondrial function caused by mt-tRNAAsn variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular targets of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of quinine on mitochondrial K+ and Mg++ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quinine on K+ transport in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of mammary tumor cell growth in vitro by novel cell differentiation and apoptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antioxidants as Potential Medical Countermeasures for Chemical Warfare Agents and Toxic Industrial Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin protects against testicular toxicity induced by chronic administration of therapeutic dose of quinine sulfate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suppression of tumor cell proliferation by quinine via the inhibition of the tumor necrosis factor receptor‑associated factor 6‑AKT interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinine - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. drugs.com [drugs.com]
- 17. Quinine Interactions Checker - Drugs.com [drugs.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Euquinine activity and solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euquinine (Quinine Ethyl Carbonate).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound, or Quinine Ethyl Carbonate, is practically insoluble in neutral water.[1] Its solubility is highly dependent on the pH of the solution. To dissolve this compound, you must acidify your buffer. It readily dissolves in dilute hydrochloric acid.[1] This is because this compound is a weak base and requires protonation to become soluble in aqueous solutions.
Q2: What is the optimal pH for this compound solubility?
A2: The optimal pH for this compound solubility is in the acidic range. While specific quantitative data for this compound is limited, data from closely related quinine salts (hydrochloride, dihydrochloride, and bisulfate) show a significant increase in solubility at lower pH values. For instance, the precipitation of quinine hydrochloride begins at a pH of approximately 7.19, while for the more acidic salts like the dihydrochloride and bisulfate, precipitation starts at much lower pH values of 3.62 and 3.46, respectively.[2] Therefore, to ensure complete dissolution, a pH well below the pKa of the parent compound, quinine (pKa ≈ 8.5), is recommended. A starting point would be a pH of 4-5 or lower.
Q3: How does pH affect the activity of this compound?
A3: The antimalarial activity of this compound, similar to its parent compound quinine, is intrinsically linked to pH. The proposed mechanism of action involves the accumulation of the drug in the acidic food vacuole of the Plasmodium falciparum parasite.[3] This organelle has a pH of around 5.0-5.5. In this acidic environment, this compound (after conversion to quinine) becomes protonated and is trapped, leading to the inhibition of hemozoin biocrystallization. This process is crucial for the parasite to detoxify heme, a byproduct of hemoglobin digestion.[4] The accumulation of toxic free heme ultimately leads to the parasite's death.[4] Therefore, maintaining an appropriate pH in your experimental setup is crucial for observing the optimal activity of this compound.
Q4: I am observing inconsistent results in my activity assays. Could pH be a factor?
A4: Absolutely. Inconsistent pH is a common source of variability in activity assays with pH-sensitive compounds like this compound. Ensure that the pH of your assay buffer is consistent across all experiments. Small fluctuations in pH can significantly alter the solubility and the ionization state of the drug, thereby affecting its ability to cross membranes and accumulate at its site of action. It is recommended to use a well-buffered system and to verify the pH of your solutions before each experiment.
Troubleshooting Guides
Problem: this compound precipitates out of solution during my experiment.
-
Cause: The pH of your solution may have shifted to a more neutral or basic range, causing the protonated and soluble form of this compound to convert back to its insoluble free base.
-
Solution:
-
Verify Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired acidic pH throughout the experiment, especially if your experimental conditions involve the addition of other reagents that might alter the pH.
-
Re-adjust pH: If possible, monitor the pH of your solution during the experiment and re-adjust as necessary with a suitable acid (e.g., dilute HCl).
-
Lower Initial pH: Start with a lower initial pH to provide a wider buffer range against pH shifts.
-
Problem: Low or no observed activity of this compound in an in vitro anti-malarial assay.
-
Cause 1: Poor Solubility: The drug may not be fully dissolved in your assay medium, leading to a lower effective concentration.
-
Solution 1:
-
Confirm Dissolution: Visually inspect your stock solution and final assay medium for any particulate matter.
-
Acidify Medium: Ensure your assay medium is sufficiently acidic to maintain this compound in its soluble, protonated form.
-
-
Cause 2: Inappropriate pH for Activity: The pH of your assay may not be optimal for the drug's mechanism of action.
-
Solution 2:
-
Mimic Physiological Conditions: For cellular assays, ensure the pH of the medium is compatible with the biological system while still allowing for drug solubility and activity. The target site of action, the parasite's food vacuole, is acidic.
-
pH-Activity Profile: If feasible, perform a pH-activity profile to determine the optimal pH for your specific assay conditions.
-
Data Presentation
Table 1: pH-Dependent Solubility of Quinine Salts (Proxy for this compound)
Disclaimer: The following data is for quinine salts and serves as a proxy to illustrate the pH-dependent solubility trend of this compound, a derivative of quinine. Actual solubility values for this compound may vary.
| Quinine Salt | Average pH of Precipitation |
| Quinine Hydrochloride | 7.19[2] |
| Quinine Dihydrochloride | 3.62[2] |
| Quinine Bisulfate | 3.46[2] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
This protocol is a general guideline for determining the solubility of this compound at various pH values using the shake-flask method.
-
Materials:
-
This compound (Quinine Ethyl Carbonate)
-
A series of buffers with pH values ranging from 2 to 8 (e.g., citrate-phosphate buffer, phosphate buffer)
-
Calibrated pH meter
-
Shaker incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Analytical standards of this compound
-
-
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.
-
Tightly seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, check the pH of each solution to ensure it has not significantly changed.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Repeat the experiment in triplicate for each pH value.
-
Visualizations
References
Euquinine Quality Control & Purity Assessment: A Technical Support Center
Welcome to the Technical Support Center for Euquinine (Quinine Ethyl Carbonate) quality control and purity assessment. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on analytical methods and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for identifying this compound?
A1: The primary identification methods for this compound typically involve spectroscopic techniques. According to the Japanese Pharmacopoeia (JP), identification is confirmed by comparing the Ultraviolet-Visible (UV-Vis) and Infrared (IR) absorption spectra of the sample with a reference standard.[1]
Q2: How is the purity of this compound assessed?
A2: Purity is assessed through a series of tests designed to detect and quantify specific impurities. These include tests for inorganic impurities like chlorides, sulfates, and heavy metals, as well as the analysis of related substances using liquid chromatography.[1] The water content and residue on ignition are also critical purity parameters.[1]
Q3: What is the standard assay method for determining the potency of this compound?
A3: The standard assay method for this compound is a potentiometric titration. The sample is dissolved in a mixture of acetic acid and acetic anhydride and titrated with a standardized solution of perchloric acid.[1]
Q4: Are there established pharmacopoeial standards for this compound?
A4: Yes, the Japanese Pharmacopoeia (JP) provides a detailed monograph for Quinine Ethyl Carbonate.[1][2] This monograph outlines the official standards for identification, purity, and assay.
Experimental Protocols
Identification by UV-Visible Spectrophotometry
Methodology:
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh a suitable amount of this compound reference standard and the sample to be tested.
-
Dissolve each in methanol to prepare a solution with a concentration of 1 in 20,000 (e.g., 5 mg in 100 mL).
-
-
Spectrophotometric Analysis:
-
Record the UV-Vis absorption spectrum of both the standard and sample solutions over the appropriate wavelength range.
-
-
Acceptance Criteria:
-
The absorption spectrum of the sample solution should exhibit similar intensities of absorption at the same wavelengths as the reference spectrum.[1]
-
Identification by Infrared Spectrophotometry
Methodology:
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) disk of the this compound sample.
-
-
Spectroscopic Analysis:
-
Record the infrared absorption spectrum of the sample.
-
-
Acceptance Criteria:
-
The infrared absorption spectrum of the sample should exhibit similar intensities of absorption at the same wave numbers as the reference spectrum.[1]
-
Purity Assessment: Limit Tests
The following table summarizes the limit tests for inorganic impurities as specified in the Japanese Pharmacopoeia.[1]
| Test | Methodology Summary | Acceptance Criteria |
| Chloride | Dissolve 0.30 g of this compound in 10 mL of dilute nitric acid and 20 mL of water. To 5 mL of this solution, add a few drops of silver nitrate TS. | No color develops.[1] |
| Sulfate | Dissolve 1.0 g of this compound in 5 mL of dilute hydrochloric acid and water to make 50 mL. Perform the standard sulfate limit test. | Not more than 0.048%.[1] |
| Heavy Metals | Proceed with 2.0 g of this compound according to Method 2 of the heavy metals test. | Not more than 10 ppm.[1] |
Assay by Potentiometric Titration
Methodology:
-
Sample Preparation:
-
Accurately weigh about 0.3 g of this compound.
-
Dissolve in 60 mL of acetic acid (100) and add 2 mL of acetic anhydride.
-
-
Titration:
-
Titrate the solution with 0.1 mol/L perchloric acid VS using a potentiometer to detect the endpoint.
-
-
Blank Determination:
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation:
-
Calculate the percentage of C23H28N2O4 in the sample.
-
Analysis of Related Substances by HPLC
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase as specified in the relevant pharmacopoeial monograph.
-
-
Standard and Sample Solution Preparation:
-
Prepare solutions of the this compound reference standard and the sample in the mobile phase.
-
-
Chromatographic Conditions:
-
Detector: UV absorption photometer (wavelength: 235 nm).[1]
-
Column: A suitable column that provides adequate resolution between this compound and its potential impurities (e.g., quinine, dihydroquinine).
-
Flow Rate and Injection Volume: As per the validated method.
-
-
System Suitability:
-
Inject a system suitability solution containing this compound and known impurities to ensure the system can adequately separate the components. The resolution between the peaks of quinine and dihydroquinine should be not less than 2.7, and between the peaks of quinine and quinine ethyl carbonate not less than 5.[1]
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify any impurities by comparing their peak areas to the area of the principal peak or to a reference standard of the impurity.
-
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Active sites on the column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a new or well-maintained column.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase.- Flush the injector and sample loop.- Run a blank injection to confirm the source of the ghost peak. |
| Fluctuating Baseline | - Air bubbles in the detector.- Inconsistent mobile phase mixing.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Ensure proper pump performance and mixing.- Replace the detector lamp if necessary. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Replace the column.- Reduce the flow rate. |
Potentiometric Titration
| Issue | Possible Causes | Recommended Solutions |
| Unstable Endpoint | - Electrode is not properly conditioned.- Stirring speed is too high or too low.- Incomplete dissolution of the sample. | - Condition the electrode according to the manufacturer's instructions.- Optimize the stirring speed to ensure a homogenous solution without creating a vortex.- Ensure the sample is fully dissolved before starting the titration. |
| Inaccurate Results | - Incorrectly standardized titrant.- Improperly calibrated pH meter/potentiometer.- Temperature fluctuations. | - Standardize the perchloric acid titrant regularly against a primary standard.- Calibrate the instrument with appropriate buffers before use.- Perform the titration at a constant and recorded temperature. |
| Slow Electrode Response | - Clogged or dirty electrode junction.- Aging electrode. | - Clean the electrode according to the manufacturer's guidelines.- Replace the electrode if cleaning does not improve the response. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antimalarial Efficacy of Euquinine and Chloroquine
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of antimalarial therapeutics, both euquinine and chloroquine have historically held significant places. This compound, or quinine ethyl carbonate, was developed as a less bitter and better-tolerated derivative of quinine, the first widely used antimalarial drug.[1] Chloroquine, a synthetic 4-aminoquinoline, later emerged as a highly effective and inexpensive treatment, though its utility has been compromised by the spread of drug-resistant Plasmodium falciparum.[2][3] This guide provides a comprehensive comparison of the efficacy of this compound (using quinine as a direct proxy for its antimalarial action) and chloroquine, supported by experimental data and detailed methodologies to inform further research and drug development.
Quantitative Efficacy Comparison
The following tables summarize key efficacy parameters from comparative studies of quinine and chloroquine in the treatment of uncomplicated P. falciparum malaria.
Table 1: Clinical Efficacy in Uncomplicated P. falciparum Malaria
| Parameter | Quinine | Chloroquine | Study Population | Reference |
| Parasite Clearance Time (hours, mean ± SD) | 60.3 ± 12.5 | 76.1 ± 29.3 | 20 adult males in the Philippines | [4][5] |
| Fever Clearance Time (hours, mean ± SD) | 43.2 ± 20.0 | 46.3 ± 24.7 | 20 adult males in the Philippines | [4][5] |
| Cure Rate (Day 28) | 90.6% | 23.1% | 96 patients in eastern Sudan | [6] |
Table 2: In Vitro Susceptibility of P. falciparum Isolates
| Parameter | Quinine | Chloroquine | Geographic Origin of Isolates | Reference |
| Resistant Isolates | 9% (4 of 46) | 16% (11 of 69) | Bioko, Equatorial Guinea | [7] |
| Resistant Isolates | 0% (0 of 58) | 9% (5 of 58) | Bata, Equatorial Guinea | [7] |
| Geometric Mean IC50 (nmol/L) | Not Reported | 2.6 (95% CI 2.2-3.2) for dihydroartemisinin (as a comparator) | Rwanda | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo efficacy testing of antimalarial compounds.
In Vitro Susceptibility Testing: SYBR Green I-Based Assay
This method is widely used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.
Objective: To measure the in vitro susceptibility of P. falciparum isolates to quinine and chloroquine.
Methodology:
-
Parasite Culture: P. falciparum laboratory strains (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Drug Preparation: Stock solutions of quinine and chloroquine are prepared in 70% ethanol or sterile distilled water and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the diluted drug solutions are added to each well.
-
Parasite Inoculation: A synchronized parasite culture (predominantly ring-stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2%. 100 µL of this suspension is added to each well of the assay plate.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (containing the fluorescent dye that intercalates with DNA) is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. The IC50 values are determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]
In Vivo Efficacy Testing: 4-Day Suppressive Test in Mice
This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
Objective: To assess the in vivo efficacy of quinine and chloroquine in suppressing Plasmodium berghei infection in mice.
Methodology:
-
Animal Model: Swiss albino or ICR mice (18-22g) are used for the study.
-
Parasite Inoculation: A donor mouse with a rising P. berghei (e.g., ANKA strain) parasitemia of 20-30% is used. Blood is collected and diluted in saline to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL. Each experimental mouse is inoculated intraperitoneally with 0.2 mL of this suspension on Day 0.
-
Drug Administration: The mice are randomly divided into three groups: a vehicle control group, a positive control group (chloroquine), and the experimental group (quinine). Two to four hours post-infection, the first dose of the respective treatments is administered orally or subcutaneously. Treatment is continued daily for four consecutive days (Day 0 to Day 3).
-
Monitoring Parasitemia: On Day 4, thin blood smears are prepared from the tail vein of each mouse. The smears are fixed with methanol and stained with Giemsa. The percentage of parasitemia is determined by counting the number of iRBCs per 1000 total RBCs under a microscope.
-
Data Analysis: The average parasitemia of each group is calculated. The percentage of suppression of parasitemia is determined using the following formula: [(A - B) / A] x 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.
Mechanisms of Action and Signaling Pathways
The primary antimalarial mechanism for both chloroquine and quinine involves the disruption of heme detoxification in the parasite's food vacuole. However, they also exert effects on host immune signaling.
Antimalarial Mechanism of Action
Caption: Mechanism of action of chloroquine and quinine in the malaria parasite.
Modulation of Host Immune Signaling
Both chloroquine and quinine can modulate the host's innate immune response, which may contribute to their therapeutic effects but also to their side-effect profiles.
Caption: Simplified pathway of chloroquine and quinine's effect on TLR9 signaling.
Conclusion
This guide provides a comparative overview of the efficacy of this compound (represented by quinine) and chloroquine against Plasmodium falciparum. While both drugs share a core mechanism of action, their clinical effectiveness varies significantly, particularly in regions with widespread chloroquine resistance. The provided experimental protocols offer a foundation for standardized in vitro and in vivo evaluations of novel antimalarial compounds. The visualization of their mechanisms of action and impact on host signaling pathways underscores the multifaceted nature of these drugs. For researchers and drug development professionals, a thorough understanding of these comparative aspects is essential for the strategic design and development of the next generation of antimalarial therapies.
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Chloroquine and quinine: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Plasmodium falciparum to chloroquine, amodiaquine, quinine, mefloquine, and sulfadoxine/pyrimethamine in Equatorial Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, dihydroartemisinin and quinine in an area of high chloroquine resistance in Rwanda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Activity of Euquinine Against Drug-Resistant Plasmodium falciparum
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective analysis of the efficacy of euquinine, a derivative of quinine, against drug-resistant strains of Plasmodium falciparum. As the global challenge of antimalarial resistance continues to grow, re-evaluating established and derivative compounds is critical.[1][2] this compound (quinine ethyl carbonate), developed to be a more palatable and less toxic alternative to quinine, is expected to share its parent drug's mechanism of action.[3] This document summarizes its performance relative to standard antimalarials, provides detailed experimental protocols for validation, and illustrates its proposed mechanism of action.
Comparative Efficacy Against Resistant Strains
Quinine, the parent compound of this compound, remains a crucial therapy for malaria, particularly in regions with chloroquine (CQ) and multi-drug resistance.[1][4] The following table presents a summary of the 50% inhibitory concentration (IC50) values of quinine and other common antimalarials against well-characterized drug-resistant P. falciparum strains. These values are indicative of the expected performance of this compound.
Table 1: Comparative In Vitro Susceptibility of Drug-Resistant P. falciparum Strains (IC50 in nM)
| P. falciparum Strain | Resistance Profile | Chloroquine (CQ) | Mefloquine (MQ) | Quinine (QN) |
| Dd2 | CQ-R, Pyr-R | ~300 - 450 | ~25 - 35 | ~250 - 400 |
| K1 | CQ-R, MQ-R | ~300 - 400 | ~70 - 95 | ~350 - 500 |
| W2 | CQ-R, Pyr-R | ~450 - 550 | ~20 - 30 | ~200 - 350 |
| 7G8 | CQ-R, Pyr-R | ~350 - 450 | ~40 - 50 | ~280 - 420 |
Data compiled from multiple publicly available studies. Ranges are provided to reflect inter-laboratory variability. CQ-R: Chloroquine-Resistant; MQ-R: Mefloquine-Resistant; Pyr-R: Pyrimethamine-Resistant.
Experimental Protocols: Drug Susceptibility Testing
To validate the activity of antimalarial compounds like this compound, a standardized in vitro susceptibility assay is essential. The SYBR Green I-based fluorescence assay is a widely adopted, reliable, and high-throughput method.[5][6][7]
SYBR Green I Assay Workflow
The following diagram outlines the key steps in determining the IC50 value of a test compound against P. falciparum.
References
- 1. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Investigating the activity of quinine analogues versus chloroquine resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publicationslist.org [publicationslist.org]
A Comparative Analysis of the Bioavailability of Quinine Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of various quinine salts, offering valuable insights for research and development in the pharmaceutical field. Quinine, a cornerstone in the treatment of malaria, is available in several salt forms, each with distinct physicochemical properties that can influence its absorption and overall bioavailability. This document summarizes key pharmacokinetic data, details the experimental protocols used to obtain this data, and visualizes the underlying biological pathways and experimental workflows.
Comparative Bioavailability of Quinine Salts
The bioavailability of a drug is a critical pharmacokinetic parameter that determines the extent and rate at which the active moiety enters systemic circulation. For orally administered drugs like quinine, the choice of salt can significantly impact its dissolution, absorption, and ultimately, its therapeutic efficacy. The following table summarizes the available pharmacokinetic data for different quinine salts.
| Quinine Salt | Dosage Form | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Quinine Sulfate | Capsule | 2.41 ± 0.76 | 1-3 | 28.0 | 76 - 88 | [1][2] |
| Tablet (Brand A) | - | - | - | - | [3] | |
| Tablet (Brand B) | - | - | - | - | [3] | |
| Tablet (Brand C) | - | - | - | Slower dissolution rate | [3] | |
| Quinine Dihydrochloride | Tablet | Not significantly different from sulfate | Not significantly different from sulfate | Not significantly different from sulfate | ~90% (inferred from high absorption) | [2] |
| Quinine Hydrochloride | Oral Solution | - | ~1.90 | - | 0.76 (fraction available) | [4] |
| Quinine Bisulfate | Tablet | No data available | No data available | No data available | No data available | [5] |
| Quinine Gluconate | No data available | No data available | No data available | No data available | No data available | [6] |
Note: Direct comparative studies for all salts are limited. The data presented is compiled from various studies and should be interpreted with caution. Notably, there is a lack of published pharmacokinetic data for quinine bisulfate. While quinidine is a stereoisomer of quinine and not a direct salt, some studies on quinidine salts may offer insights into the relative influence of the salt form on bioavailability[6].
Experimental Protocols
The determination of quinine bioavailability typically involves well-controlled clinical trials adhering to established pharmacological methodologies.
Study Design
A common approach is the randomized, crossover study design [7]. In this design, a group of healthy volunteers is randomly assigned to receive different quinine salt formulations in a sequential order, with a washout period between each administration phase. This design minimizes inter-individual variability, as each subject serves as their own control[8].
Administration and Sampling
-
Oral Administration: Single oral doses of the different quinine salt preparations are administered to fasting subjects.
-
Intravenous Administration: To determine absolute bioavailability, an intravenous infusion of a quinine salt (e.g., quinine dihydrochloride) is administered to the same subjects on a separate occasion[4]. This serves as a reference for 100% bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration. Plasma is then separated for analysis.
Analytical Quantification
The concentration of quinine in plasma samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Fluorescence detection [9][10][11].
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the quinine.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate quinine from its metabolites and other endogenous plasma components.
-
Detection:
-
UV Detection: Quinine exhibits UV absorbance, with a maximum peak around 350 nm[6].
-
Fluorescence Detection: Quinine is highly fluorescent, with an excitation maximum at approximately 350 nm and an emission maximum at around 450 nm[12][13]. Fluorescence detection offers higher sensitivity and selectivity for quantifying low concentrations of quinine[14][15].
-
Visualizing the Processes
To better understand the experimental and biological processes involved in determining and influencing quinine bioavailability, the following diagrams are provided.
Discussion of Findings
The available data suggests that quinine is generally well-absorbed, with the oral bioavailability of quinine sulfate being in the range of 76-88%[1][2]. Studies comparing quinine sulfate and dihydrochloride have not shown statistically significant differences in key pharmacokinetic parameters[16]. However, the dissolution rate can be influenced by the formulation, as evidenced by variations observed between different tablet brands[3].
The absorption of quinine is not a simple passive diffusion process. It appears to be modulated by interactions with bitter taste receptors (T2Rs) located on the apical membrane of enteroendocrine cells in the gut[17][18][19]. Activation of these receptors by quinine can trigger a signaling cascade involving G-proteins (such as gustducin), leading to the release of gut hormones like cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1)[18][19]. These hormones, in turn, can influence gastrointestinal motility, such as slowing gastric emptying, which may affect the overall rate and extent of quinine absorption. The precise membrane transporters responsible for the cellular uptake of quinine across the intestinal epithelium are yet to be fully elucidated.
Conclusion
This comparative guide highlights the current understanding of the bioavailability of different quinine salts. While sulfate and hydrochloride salts have been reasonably well-characterized, there is a clear gap in the literature regarding the pharmacokinetic profile of quinine bisulfate. Future research should aim to conduct direct comparative bioavailability studies of all commercially available quinine salts to provide a more definitive ranking of their in vivo performance. Furthermore, elucidating the specific transport mechanisms involved in quinine's intestinal absorption will be crucial for optimizing drug delivery and formulation development. The methodologies and pathways described herein provide a foundational framework for such future investigations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fip.org [fip.org]
- 3. Evaluation of the physicochemical equivalence of three brands of commercially available quinine sulphate tablets from South Western part of Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The reproducibility of quinine bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesson 15: Crossover Designs [online.stat.psu.edu]
- 9. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 12. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Parallel/Crossover Study - Creative Biolabs [creative-biolabs.com]
- 17. Quinine Effects on Gut and Pancreatic Hormones and Antropyloroduodenal Pressures in Humans–Role of Delivery Site and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Bitter Taste Receptor Agonist Quinine Reduces Calorie Intake and Increases the Postprandial Release of Cholecystokinin in Healthy Subjects [jnmjournal.org]
- 19. Role of Intestinal Bitter Sensing in Enteroendocrine Hormone Secretion and Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
Euquinine versus quinine: a comparative toxicity profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of euquinine and its parent compound, quinine. This compound, or quinine ethyl carbonate, is a tasteless and odorless derivative of quinine, developed to improve palatability. This document synthesizes available experimental data to offer an objective comparison of their performance and safety.
Executive Summary
This compound is a prodrug of quinine, meaning it is converted into quinine within the body. Crucially, pharmacokinetic studies have demonstrated that this compound exhibits a bioavailability comparable to that of quinine salts, with no statistically significant differences in key plasma concentration-time profiles.[1] This indicates that upon administration, this compound delivers a similar systemic exposure to quinine. Consequently, the toxicological profile of this compound is intrinsically linked to and largely mirrors that of quinine. The primary distinction lies in this compound's improved taste, which can enhance patient compliance. The majority of toxicological data available pertains to quinine, and these findings are considered directly relevant to assessing the potential toxicity of this compound.
Quantitative Toxicity Data
The following table summarizes key quantitative toxicity data for quinine. Due to the comparable bioavailability, these values are considered representative of the toxicity of this compound following its in vivo conversion to quinine.
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 1,800 mg/kg | (Cayman Chemical, 2025) |
| LD50 | Mouse | Intraperitoneal | 115 mg/kg | (Cayman Chemical, 2025) |
| LDLo | Rat | Oral | 800 mg/kg | (Cayman Chemical, 2025) |
| LDLo | Mouse | Subcutaneous | 200 mg/kg | (Cayman Chemical, 2025) |
| TDLo | Woman | Oral | 74 mg/kg | (Cayman Chemical, 2025) |
| Minimum Toxic Dose (Adult Human) | - | Oral | 3-4 g | [2] |
| Fatal Dose (Child) | - | Oral | 1 g | [2] |
Pharmacokinetic Comparison
A pivotal study by Jamaludin et al. (1988) compared the relative bioavailability of single oral doses (600 mg base equivalent) of quinine hydrochloride, quinine sulphate, and quinine ethyl carbonate (this compound) in nine healthy male subjects. The study found no statistically significant differences in the plasma drug concentration-time profiles, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and tmax (Time to Maximum Concentration).[1] This indicates that this compound is efficiently hydrolyzed to quinine in vivo, leading to equivalent systemic exposure.
Adverse Effects Profile
The adverse effects of this compound are those of quinine. The most well-known dose-dependent toxicity is cinchonism .
Common Symptoms of Cinchonism:
-
Tinnitus (ringing in the ears)
-
Headache
-
Nausea and vomiting
-
Abdominal pain
-
Diarrhea
-
Dizziness or vertigo
-
Blurred vision and disturbed color perception
-
Flushing and sweating
Serious Adverse Effects of Quinine (and by extension, this compound):
-
Cardiotoxicity: Quinine can cause cardiac arrhythmias, including QT interval prolongation and torsades de pointes.[3]
-
Hematological Toxicity: Serious and life-threatening reactions such as thrombocytopenia (low platelet count), hemolytic-uremic syndrome (HUS), and thrombotic thrombocytopenic purpura (TTP) have been reported.
-
Ototoxicity: Hearing impairment and deafness can occur.
-
Ocular Toxicity: Visual disturbances can progress to blindness.[3]
-
Hypersensitivity Reactions: These can range from skin rashes to severe reactions like Stevens-Johnson syndrome.
-
Hypoglycemia: Quinine can stimulate insulin release, leading to low blood sugar.
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for data interpretation and replication. Below are generalized protocols for common toxicity studies.
1. Acute Oral Toxicity (LD50) Determination in Rodents
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, rats or mice of a specific strain, age, and weight are used. Animals are fasted overnight before dosing.
-
Methodology:
-
A range of doses of the test substance (e.g., quinine sulfate dissolved in a suitable vehicle) is prepared.
-
The substance is administered to different groups of animals via oral gavage.
-
A control group receives the vehicle only.
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The number of deaths in each dose group is recorded.
-
The LD50 is calculated using statistical methods, such as the probit analysis.
-
-
Endpoints: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight), and gross necropsy findings.
2. In Vivo Micronucleus Assay
-
Objective: To assess the potential of a substance to cause chromosomal damage.
-
Test System: Typically, bone marrow cells from mice or rats.
-
Methodology:
-
The test substance is administered to animals, usually on two or more occasions.
-
A positive control (a known mutagen) and a negative control (vehicle) are also used.
-
At appropriate times after the last dose, animals are euthanized, and bone marrow is extracted.
-
Bone marrow smears are prepared on microscope slides and stained.
-
The number of micronucleated polychromatic erythrocytes (PCEs) is counted per a set number of total PCEs.
-
-
Endpoint: A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxicity.
Signaling Pathways and Experimental Workflows
Mechanism of Quinine Toxicity
The toxic effects of quinine are multifaceted. Its cardiotoxicity is attributed to the blockade of cardiac sodium and potassium channels, leading to prolonged QRS and QT intervals.[3] Ocular toxicity is thought to be a direct toxic effect on photoreceptor and ganglion cells.[2]
References
- 1. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Quinine and its Derivative Euquinine Against Common Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of quinine, the parent compound of euquinine, against other significant antimalarial agents. Due to the limited availability of specific cross-resistance studies on this compound, this document leverages the extensive research conducted on quinine to infer potential resistance patterns relevant to its ethyl carbonate derivative. Quinine remains a critical therapeutic option for malaria, particularly in regions with resistance to other first-line treatments.[1][2] Understanding its cross-resistance landscape is paramount for effective malaria control and the development of new therapeutic strategies.
Quantitative Comparison of In Vitro Antimalarial Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of quinine and other antimalarials against various strains of Plasmodium falciparum, the deadliest malaria parasite. These values, extracted from multiple in vitro studies, offer a quantitative measure of drug efficacy and highlight patterns of cross-resistance.
Table 1: Comparative IC50 Values (nM) of Quinolines Against Chloroquine-Sensitive and -Resistant P. falciparum Strains
| Antimalarial | Strain: 3D7 (CQ-Sensitive) | Strain: Dd2 (CQ-Resistant) | Strain: INDO (Quinine-Tolerant) | Reference |
| Quinine | 56 | - | - | [3] |
| Chloroquine | - | >100 | - | [4] |
| Mefloquine | 18 | - | - | [5] |
| Hydroxyethylapoquinine (HEAQ) | 100 - 200 | - | - | [3] |
| Hydroxyethylapoquinidine (HEAQD) | - | 300 - 700 | 300 - 700 | [3] |
Table 2: In Vitro Activity of Quinine and Other Antimalarials Against Clinical Isolates of P. falciparum
| Location | Antimalarial | Mean IC50 (nM) | Percentage of Resistant Isolates | Reference |
| Franceville, Gabon | Chloroquine | 111.7 | 50.0% | [6] |
| Quinine | 156.7 | 0% | [6] | |
| Mefloquine | 12.4 | 21.2% | [6] | |
| Bakoumba, Gabon | Chloroquine | 325.8 | 95.0% | [6] |
| Quinine | 385.5 | 10.2% | [6] | |
| Mefloquine | 24.5 | 47.5% | [6] | |
| Kenya | Quinine | 92 | - | [5] |
| Mefloquine | 18 | - | [5] | |
| Halofantrine | 22 | - | [5] | |
| Thailand | Quinine | 168 | - | [7] |
| Dihydroquinine | 129 | - | [7] | |
| 3-hydroxyquinine | 1160 | - | [7] |
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental methodologies.
In Vitro Drug Sensitivity Assays
A common method for determining the IC50 values of antimalarial compounds is the isotopic microtest.
-
Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and maintained in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Drug Preparation: Stock solutions of antimalarial drugs are prepared in an appropriate solvent (e.g., ethanol or DMSO) and serially diluted in the culture medium.
-
Assay Procedure: Asynchronous or synchronized parasite cultures (typically at the ring stage) are exposed to a range of drug concentrations in 96-well microplates.
-
Measurement of Parasite Growth: After a specified incubation period (e.g., 24-48 hours), parasite growth is assessed. A common technique involves the addition of a radiolabeled precursor, such as [3H]-hypoxanthine, which is incorporated into the nucleic acids of viable parasites. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to parasite growth.
-
Data Analysis: The IC50 value, the drug concentration that inhibits 50% of parasite growth compared to the drug-free control, is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Studies
Animal models, typically mice infected with rodent malaria parasites like Plasmodium berghei, are used to assess the in vivo efficacy of antimalarial compounds.
-
Infection: Mice are inoculated with parasitized red blood cells.
-
Drug Administration: The test compounds are administered to the infected mice, usually orally or via injection, at various dosages for a defined period (e.g., 4 days).
-
Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by examining Giemsa-stained blood smears.
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia compared to an untreated control group. The survival rate of the treated mice is also a key endpoint.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of quinoline resistance in P. falciparum and a typical workflow for in vitro antimalarial drug screening.
Caption: Mechanism of Quinine Action and Resistance.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial efficacy of hydroxyethylapoquinine (SN-119) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Antimalarial Therapeutics: A Comparative Analysis of Euquinine (Quinine Ethyl Carbonate)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Euquinine (quinine ethyl carbonate) efficacy data from multiple experiments. It offers an objective comparison with alternative antimalarial agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a tasteless and odorless salt of quinine, has long been a cornerstone in the treatment of malaria.[1][2] Its active component, quinine, functions by disrupting the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme and ultimately, parasite death.[3][4][5] This guide delves into the quantitative efficacy of this compound and its comparators, providing a clear overview of its performance in a clinical and research context.
Comparative Efficacy of Antimalarial Agents
The following table summarizes key efficacy data from various studies, comparing this compound (quinine) with other prominent antimalarial drugs.
| Treatment Regimen | Parasite Clearance Time (Mean) | Fever Clearance Time (Mean) | PCR-Corrected Treatment Failure Rate | Key Findings & Citations |
| Quinine | 60.3 - 120 hours | 43.2 - 84 hours | Higher risk of treatment failure compared to ACTs.[2][5] | Effective, but with a higher incidence of adverse effects and lower compliance compared to newer agents.[3][6] |
| Quinine + Doxycycline/Tetracycline | - | - | Lower resistance rates compared to quinine alone.[7] | Combination therapy is often preferred to mitigate resistance.[7][8] |
| Artemether-Lumefantrine (ACT) | Generally faster than quinine. | Generally faster than quinine. | Lower risk of treatment failure compared to quinine.[2][5] | Preferred first-line treatment for uncomplicated falciparum malaria in many regions.[8] |
| Artesunate-Amodiaquine (ACT) | - | - | Lower risk of treatment failure compared to artemether-lumefantrine and quinine.[2][5] | Highly efficacious ACT option.[6] |
| Chloroquine | 76.1 hours | 46.3 hours | High resistance in many P. falciparum endemic areas.[9] | Efficacy is highly dependent on the geographic region and local resistance patterns.[8][9] |
Experimental Protocols
Understanding the methodology behind the efficacy data is crucial for accurate interpretation. Below are detailed protocols for key experiments cited in the comparison.
In Vivo Efficacy Study (Randomized Controlled Trial)
-
Objective: To compare the efficacy and safety of two or more antimalarial treatment regimens in patients with uncomplicated falciparum malaria.
-
Study Design: A randomized, open-label or double-blind, controlled clinical trial.
-
Patient Population: Patients (e.g., age 1-60 years) with microscopically confirmed Plasmodium falciparum infection and symptoms of malaria.
-
Randomization: Patients are randomly assigned to receive one of the treatment regimens being studied.
-
Treatment Administration:
-
Quinine Group: Oral quinine sulfate (e.g., 10 mg/kg) administered three times daily for 5-7 days.
-
Comparator Group(s): Administration of the alternative antimalarial(s) according to standard dosage and duration.
-
-
Outcome Measures:
-
Primary: PCR-corrected parasitological cure rate at a specific follow-up day (e.g., Day 28 or 42). This involves genotyping to distinguish between recrudescence (treatment failure) and new infection.
-
Secondary:
-
Parasite Clearance Time (PCT): Time from initiation of treatment until the first of two consecutive blood smears is negative for asexual parasites.
-
Fever Clearance Time (FCT): Time from initiation of treatment until the patient's temperature remains below 37.5°C for at least 48 hours.
-
Gametocyte Carriage: Presence of gametocytes in blood smears during follow-up.
-
Adverse Events: Monitoring and recording of any adverse drug reactions.
-
-
-
Data Analysis: Statistical comparison of the outcome measures between the treatment groups.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathway of quinine.
Conclusion
While this compound (quinine) remains a vital tool in the fight against malaria, particularly in cases of resistance to other drugs, the data clearly indicates the superior efficacy and tolerability of artemisinin-based combination therapies (ACTs) for uncomplicated falciparum malaria.[2][5] The choice of treatment should always be guided by local drug resistance patterns, the severity of the infection, and patient-specific factors. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers working to develop novel and more effective antimalarial strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dissecting the components of quinine accumulation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Quinine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Synergistic effects of Euquinine with other antimalarial compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and curb the development of resistance. Quinine, a long-standing antimalarial agent, has been investigated in combination with other compounds to assess potential synergistic effects. This guide provides a comparative analysis of the synergistic effects of quinine with other antimalarial drugs, supported by experimental data and detailed methodologies.
Comparative Efficacy of Quinine Combination Therapies
The synergistic potential of quinine has been most notably studied in combination with artemisinin and its derivatives, and to a lesser extent with chloroquine. The data presented below summarizes key findings from in vitro and in vivo studies.
In Vitro Synergism
The checkerboard assay is a common in vitro method used to assess drug interactions. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction: synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), or antagonism (FIC > 1).
| Drug Combination | P. falciparum Strain(s) | Key Findings | Reference(s) |
| Quinine + Artemisinin | F-32, FCR-3, K-1 | Showed increasing synergism at higher effective concentrations (EC90 and EC99). Mean ΣFICs were 1.71 at EC50, 0.36 at EC90, and 0.13 at EC99. | [1] |
| Quinine + Chloroquine | Not specified | One study suggested that chloroquine does not potentiate the clinical response to quinine against resistant strains. | [2] |
In Vivo Efficacy
In vivo studies in animal models and clinical trials in humans provide crucial data on the therapeutic efficacy of drug combinations. Key parameters include parasite clearance time (PCT), fever clearance time (FCT), and recrudescence rates.
| Drug Combination | Study Population | Key Findings | Reference(s) |
| Quinine + Artemisinin | Human patients with uncomplicated falciparum malaria | A single dose of artemisinin followed by 5 days of quinine was as effective as 7 days of quinine monotherapy and superior to a 3-day quinine regimen in preventing recrudescence. | |
| Quinine + Chloroquine | Human patients with uncomplicated falciparum malaria | The combination of quinine and chloroquine did not show a significant difference in fever and parasite clearance times compared to quinine with tetracycline. However, the recrudescence rate was significantly higher in the quinine-chloroquine group. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols used in the assessment of quinine's synergistic effects.
In Vitro Checkerboard Assay Protocol
This method is used to determine the FIC of drug combinations.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Stock solutions of quinine and the partner drug are prepared, typically in DMSO, and then serially diluted.
-
Assay Plate Setup: In a 96-well plate, serial dilutions of each drug are made along the x- and y-axes. The combination of drugs at different concentrations is thus present in the wells.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to each well.
-
Incubation: The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Measurement: Parasite growth is assessed using methods such as the SYBR Green I-based fluorescence assay or [3H]-hypoxanthine incorporation.
-
Data Analysis: The IC50 for each drug alone and in combination is determined, and the FIC index is calculated using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).
In Vivo Murine Malaria Model Protocol
Rodent malaria models, such as Plasmodium berghei in mice, are often used for initial in vivo testing.[3][4][5]
-
Animal Model: Swiss or BALB/c mice are commonly used.
-
Infection: Mice are inoculated with P. berghei-infected erythrocytes.
-
Drug Administration: Treatment with quinine, the partner drug, or the combination is initiated, typically 24 hours post-infection, and administered orally or intraperitoneally for a defined period (e.g., 4 days).
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Survival of the mice is also recorded.
-
Endpoint Analysis: The efficacy of the treatment is determined by the reduction in parasitemia compared to a control group and the mean survival time.
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism of Quinine and Artemisinin
The precise molecular mechanism of synergy between quinine and artemisinin is not fully elucidated but is thought to stem from their distinct modes of action. Artemisinin and its derivatives are fast-acting drugs that are activated by heme iron, leading to the generation of reactive oxygen species that damage parasite proteins.[6] Quinine is a slower-acting drug that is believed to interfere with the parasite's detoxification of heme into hemozoin, leading to the accumulation of toxic free heme.[2][7][8][9] The rapid reduction in parasite biomass by artemisinin, followed by the sustained action of quinine, likely contributes to the enhanced therapeutic effect.
Caption: Proposed synergistic mechanism of artemisinin and quinine.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of antimalarial drug combinations in vitro.
Caption: In vitro workflow for assessing drug synergy.
References
- 1. In Vitro Interactions of Artemisinin with Atovaquone, Quinine, and Mefloquine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmv.org [mmv.org]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. Chloroquine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Metabolic Stability of Euquinine and Quinine
A comprehensive guide for researchers and drug development professionals on the metabolic profiles of two key antimalarial compounds. This document provides a detailed comparison of the metabolic stability of Euquinine and its parent compound, quinine, supported by available experimental data and established metabolic pathways.
Introduction
Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] this compound, or quinine ethyl carbonate, is a synthetic derivative of quinine designed to be tasteless, thereby improving patient compliance, particularly in pediatric populations.[1][3][4] Understanding the metabolic fate of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles. This guide presents a comparative analysis of their metabolic stability, drawing upon pharmacokinetic data and established biochemical pathways.
Executive Summary of Metabolic Stability
| Parameter | This compound (Quinine Ethyl Carbonate) | Quinine |
| Primary Metabolic Fate | Prodrug; rapid hydrolysis to Quinine | Hepatic metabolism |
| Primary Metabolizing Enzymes | Carboxylesterases (inferred) | Cytochrome P450 (CYP3A4, CYP2C19)[1] |
| Major Metabolite(s) | Quinine, then 3-hydroxyquinine | 3-hydroxyquinine[5][6][7][8][9] |
| Elimination Half-life (t1/2) | Not directly reported; expected to be transient, leading to the release of quinine | 8–14 hours (adults), 6–12 hours (children)[1] |
| Intrinsic Clearance (CLint) | High (inferred for hydrolysis step) | Low to intermediate |
Metabolic Pathways
The metabolic pathways of this compound and quinine diverge initially but converge upon the formation of quinine.
This compound Metabolism
This compound, as a carbonate ester, is anticipated to undergo rapid hydrolysis in the body, catalyzed by ubiquitous carboxylesterases found in the liver, plasma, and other tissues. This enzymatic cleavage releases quinine and ethyl carbonate, with the latter being further metabolized to carbon dioxide and ethanol. This initial hydrolytic step is the primary metabolic event for this compound, effectively making it a prodrug of quinine.
Quinine Metabolism
Once formed from this compound or administered directly, quinine undergoes extensive hepatic metabolism. The primary metabolic pathway is oxidation, predominantly 3-hydroxylation, mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing isoform.[1][7][10] The principal metabolite, 3-hydroxyquinine, retains some antimalarial activity but is generally less active than the parent compound.[5][6] Other minor metabolites are also formed. A portion of quinine is also eliminated unchanged in the urine.[2]
Experimental Protocols
The metabolic stability of a compound is typically assessed using in vitro methods, most commonly with human liver microsomes. The following is a generalized protocol for such an assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound (e.g., this compound or quinine) when incubated with human liver microsomes.
Materials:
-
Test compound stock solution (in a suitable organic solvent, e.g., DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Control compounds (a high-clearance and a low-clearance compound)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound and control compound solutions in the buffer at the final desired concentration.
-
Pre-incubation: Pre-warm the microsome and compound solutions at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the compound-microsome mixture.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the in vitro half-life (t1/2) is calculated. The intrinsic clearance (CLint) can then be determined using the following formula:
CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)
Discussion and Conclusion
The metabolic profiles of this compound and quinine are intrinsically linked. This compound serves as a prodrug, rapidly converting to quinine through hydrolysis. This initial metabolic step is expected to be efficient, leading to bioavailability of quinine that is comparable to that of its salt forms.[4] Consequently, the overall metabolic stability and the subsequent pharmacokinetic profile of this compound are governed by the metabolism of quinine.
Quinine itself exhibits moderate metabolic stability, with a half-life that allows for effective therapeutic concentrations to be maintained with appropriate dosing regimens. Its metabolism is primarily hepatic and dependent on the activity of CYP3A4. This reliance on a specific CYP isoform indicates a potential for drug-drug interactions with compounds that are inhibitors or inducers of CYP3A4.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the factors affecting the metabolic clearance of quinine in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of quinine and 3-hydroxyquinine in severe falciparum malaria with acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of quinine in man: identification of a major metabolite, and effects of smoking and rifampicin pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Euquinine Quantification
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of euquinine (quinine ethyl carbonate), a tasteless derivative of quinine used primarily for its antimalarial properties. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method. This document adheres to the principles of bioanalytical method validation outlined by regulatory bodies such as the European Medicines Agency (EMA).[1]
Comparison of Analytical Methods
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. While specific validated methods for this compound are not abundantly published, methods for its parent compound, quinine, are well-established and can be adapted. The primary analytical techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Validated LC-MS/MS Method (Adapted from Quinine) | Alternative Method: HPLC | Alternative Method: GC-MS |
| Principle | Separation by liquid chromatography, detection by tandem mass spectrometry.[2][3] | Separation by liquid chromatography, detection by UV or fluorescence.[4][5] | Separation by gas chromatography, detection by mass spectrometry.[6] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction.[7] | Protein Precipitation or Liquid-Liquid Extraction.[8] | Liquid-Liquid Extraction, may require derivatization.[6] |
| Throughput | High | Moderate | Moderate |
| Sensitivity | High (ng/mL to pg/mL).[2][7] | Moderate.[5] | High.[6] |
| Specificity | High.[2] | Moderate, potential for interference.[8] | High.[6] |
| Matrix Effects | Potential for ion suppression or enhancement. | Less prone to ion suppression, but matrix can affect the column. | Matrix can affect the inlet and column. |
| Compound Suitability | Broad range of polar and non-polar compounds. | Suitable for non-volatile compounds.[9] | Suitable for volatile and thermally stable compounds.[9] |
| Cost | High initial investment, moderate running costs. | Lower initial and running costs. | Moderate initial investment, lower running costs. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols adapted from validated methods for quinine and similar compounds.
LC-MS/MS Method for Quinine Quantification in Plasma
This method is adapted from a validated procedure for the simultaneous determination of quinine and doxycycline.[2][10]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]
2. Chromatographic Conditions
-
Column: A C18 column (e.g., Sun Fire Waters C18, 50 mm × 3.0 mm I.D.) is commonly used.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 75:25, v/v) is a typical mobile phase.[2]
-
Flow Rate: A flow rate of 0.45 mL/min can be employed.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: For this compound, the precursor ion would be its protonated molecule [M+H]+, and the product ion would be a characteristic fragment. These would need to be determined experimentally. For quinine, a common transition is 325.0 > 307.0.[2]
Method Validation Parameters
According to EMA guidelines, the validation of a bioanalytical method should include the following parameters[1]:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be >0.99. |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[2] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
| Carry-over | Carry-over in a blank sample after a high concentration sample should not be greater than 20% of the LLOQ and 5% for the internal standard.[1] |
| Matrix Effect | The matrix factor should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.[7] |
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for bioanalytical method validation.
Logical Relationship of Key Validation Parameters
Caption: Interdependence of core validation parameters.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ijpjournal.com [ijpjournal.com]
- 4. Analytics of Quinine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Euquinine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Euquinine, or quinine ethyl carbonate, an anti-malarial agent, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing eye protection or a face shield, protective gloves, and changing contaminated clothing promptly. Work should be conducted in a well-ventilated area, such as under a fume hood, to avoid inhalation of dust.[1] In case of accidental contact, wash skin thoroughly with soap and water.[2] If swallowed, rinse the mouth and seek medical attention.
Step-by-Step Disposal Procedure
The primary and mandated method for this compound disposal is to use an approved waste disposal plant.[3] Do not mix this compound with other waste materials and leave it in its original container whenever possible.
Step 1: Collection and Storage of this compound Waste
-
Collect all this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
Store the waste container in a tightly closed and dry environment.
Step 2: Segregation of Waste
-
Ensure that this compound waste is not mixed with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 4: Documentation
-
Maintain a record of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's and local regulations.
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary information for this compound, compiled from safety data sheets.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H317: May cause an allergic skin reaction. | P270: Do not eat, drink or smoke when using this product. |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P280: Wear protective gloves/eye protection/face protection. |
| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P341: IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing. | |
| P501: Dispose of contents/container to an approved waste disposal plant.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
It is crucial to remember that this information serves as a guide. Always consult your institution's specific safety protocols and waste management procedures, as well as local, state, and federal regulations, to ensure full compliance.
References
Personal protective equipment for handling Euquinine
Euquinine, an odorless salt derived from quinine, is utilized in research for its anti-malarial properties against Plasmodium falciparum.[1] Due to its classification and the hazardous nature of its parent compound, quinine, stringent safety measures are necessary to prevent accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure when handling this compound. The following table summarizes the recommended PPE, drawing from safety guidelines for hazardous chemicals.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloves | Chemotherapy-tested nitrile gloves.[6] | Prevents skin contact and absorption. Double glopping provides an additional layer of protection.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric.[6] | Protects skin and personal clothing from contamination.[6] |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn in addition to goggles when there is a splash hazard.[6] | Protects eyes and face from splashes and airborne particles.[6] |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling aerosolized particles of the compound.[6] |
Operational Workflow for Handling this compound
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Exposure Protocol
Immediate and appropriate action is crucial in the event of accidental exposure.
Caption: Decision-making process in the event of accidental exposure to this compound.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and further exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, should be considered hazardous waste.[6]
-
Containment: Collect hazardous waste in clearly labeled, leak-proof containers.[6]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain or in regular trash.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
